6-Formyluracil monohydrate
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2,4-dioxo-1H-pyrimidine-6-carbaldehyde;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3.H2O/c8-2-3-1-4(9)7-5(10)6-3;/h1-2H,(H2,6,7,9,10);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSRLRNGSZKHTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C=O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 6-Formyluracil Monohydrate Chemical Properties & Applications
Executive Summary
6-Formyluracil (Uracil-6-carboxaldehyde) is a critical pyrimidine intermediate used extensively in the synthesis of antimetabolites, antifolates, and fused heterocyclic systems. While often referred to as an aldehyde, the commercial "monohydrate" form (CAS 36327-91-0) typically exists as a stable gem-diol [6-(dihydroxymethyl)uracil] in the solid state, driven by the strong electron-withdrawing nature of the uracil ring. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis, reactivity, and applications in drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The compound is characterized by the presence of a formyl group at the C6 position of the uracil scaffold. The "monohydrate" designation is chemically significant, indicating the hydration of the reactive aldehyde carbonyl.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde monohydrate |
| Common Name | 6-Formyluracil monohydrate; Orotaldehyde monohydrate |
| CAS Number | 36327-91-0 (Monohydrate); 135329-97-6 (Anhydrous) |
| Molecular Formula | C₅H₄N₂O₃[1][2][3][4][5][6][7][8][9] · H₂O (or C₅H₆N₂O₄ as gem-diol) |
| Molecular Weight | 158.11 g/mol |
| Melting Point | ~340 °C (Decomposes) |
| Solubility | Slightly soluble in water, ethanol; Soluble in DMSO, DMF, dilute alkali |
| pKa | ~9.5 (N3-H), ~5.6 (predicted for C6-substituent effects) |
| Appearance | Off-white to pale yellow crystalline powder |
Structural Insight: The Gem-Diol Equilibrium
Unlike simple aliphatic aldehydes, 6-formyluracil possesses a highly electron-deficient carbonyl carbon due to the resonance effects of the pyrimidine ring. In the presence of water, the equilibrium shifts strongly toward the gem-diol form.
-
Anhydrous Form:
(Reactive, often unstable) -
Hydrated Form:
(Stable solid, "Monohydrate")
Researchers must account for this equilibrium when interpreting NMR spectra (absence of typical -CHO signal at 10 ppm in D₂O) or calculating stoichiometry for condensation reactions.
Synthesis & Production Protocols
The primary industrial and laboratory route involves the selective oxidation of 6-methyluracil . The Riley oxidation using selenium dioxide (SeO₂) is the most reliable method for converting the activated methyl group to an aldehyde/gem-diol.
Protocol A: Selective Oxidation of 6-Methyluracil
Objective: Synthesis of 6-formyluracil from 6-methyluracil.
Reagents:
-
6-Methyluracil (1 eq)
-
Selenium Dioxide (SeO₂) (1.1 – 1.5 eq)
-
Solvent: Glacial Acetic Acid or Dioxane/Water (95:5)
-
Reflux setup[10]
Step-by-Step Methodology:
-
Preparation: Suspend 6-methyluracil (10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a reflux condenser.
-
Oxidant Addition: Add finely powdered SeO₂ (11-15 mmol) to the suspension.
-
Reaction: Heat the mixture to reflux (118 °C) with vigorous stirring. The reaction typically requires 2–4 hours. Monitor by TLC (or disappearance of the methyl signal in NMR).
-
Note: The solution will turn red/black due to the precipitation of elemental selenium (Se⁰).
-
-
Filtration: Filter the hot solution through a Celite pad to remove the precipitated selenium metal. Wash the pad with hot acetic acid.
-
Isolation: Concentrate the filtrate under reduced pressure. The product typically crystallizes upon cooling or addition of water.
-
Purification: Recrystallize from water or dilute ethanol. The product isolated will be the monohydrate/gem-diol.
Visualization: Synthesis & Reactivity Workflow
Figure 1: Synthetic pathway from 6-methyluracil and downstream reactivity network.
Reactivity & Functionalization
The C6-formyl group serves as a versatile "chemical handle" for diversifying the uracil scaffold.
Schiff Base Formation (Imine Condensation)
6-Formyluracil reacts readily with primary amines to form Schiff bases. This is the primary route for generating DNA intercalators and enzyme inhibitors.
Protocol:
-
Dissolve 6-formyluracil monohydrate (1 eq) in hot ethanol or DMF.
-
Add the primary amine (1.0–1.1 eq).
-
Catalysis: Add 1-2 drops of glacial acetic acid to catalyze the dehydration.
-
Reflux for 1–3 hours. The product often precipitates upon cooling.
-
Yield: Typically 70–90%.
Redox Transformations
-
Oxidation: Treatment with mild oxidants (e.g., Ag₂O or KMnO₄) converts the aldehyde to Orotic Acid (Vitamin B13), a key biological precursor for pyrimidine nucleotides.
-
Reduction: Reduction with Sodium Borohydride (NaBH₄) yields 6-(hydroxymethyl)uracil , a compound investigated for antiviral activity.
Pharmaceutical Applications
Antimetabolite Development
6-Formyluracil is a structural analog of thymine and uracil precursors. It acts as a starting material for:
-
Thymidylate Synthase Inhibitors: By modifying the C6 position, researchers create steric or electronic mimics that bind irreversibly to the enzyme active site.
-
Dihydrofolate Reductase (DHFR) Inhibitors: Condensation with p-aminobenzoylglutamate derivatives yields "non-classical" antifolates.
DNA Polymerase Inhibition
Derivatives of 6-formyluracil, particularly 6-anilinouracils (synthesized via the Schiff base route followed by reduction), have shown potent inhibitory activity against DNA Polymerase III in Gram-positive bacteria. This makes the scaffold relevant for novel antibiotic research.
Analytical Characterization
Validating the identity of 6-formyluracil requires careful interpretation of spectral data due to the hydration equilibrium.
Table 2: Spectral Fingerprints
| Technique | Characteristic Signals | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 9.6–9.8 ppm (s, 1H) | Aldehyde proton (-CHO). Note: In D₂O, this signal may shift/vanish due to gem-diol formation. |
| ¹H NMR (DMSO-d₆) | δ 11.0–11.5 ppm (br s, 2H) | N1-H and N3-H imide protons. |
| IR (KBr) | 1680–1720 cm⁻¹ | Strong C=O stretching (Uracil carbonyls + Aldehyde). |
| IR (KBr) | 3200–3400 cm⁻¹ | Broad O-H stretch (Water of hydration/Gem-diol OH). |
| UV-Vis | λmax ~275 nm (pH 7) | Characteristic pyrimidine absorption. |
Handling & Safety (SDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2–8°C (Refrigerate). Keep container tightly closed to prevent uncontrolled hydration or oxidation.
-
Stability: Stable under recommended storage conditions. Incompatible with strong oxidizing agents and strong bases.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70951, 6-Formyluracil. Retrieved from [Link]
-
Organic Syntheses. (1937). 6-Methyluracil Synthesis Protocol. Org. Synth. 1937, 17, 63. Retrieved from [Link]
- Bhat, K. S., & Rao, A. S. (1983). Synthesis of uracil, 6-methyluracil and some dihydrouracils. Organic Preparations and Procedures International, 15(5), 303-312. (Cited for synthetic context).
-
Cannone, F., et al. (2016). gem-Diol and Hemiacetal Forms in Formylpyridine... Solid-State NMR. (Cited for gem-diol structural analogy).[11][12] Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. cyberleninka.ru [cyberleninka.ru]
- 3. Synthesis and spectroscopic studies on the new Schiff base derived from the 1:2 condensation of 2,6-diformyl-4-methylphenol with 5-aminouracil (BDF5AU) and its transition metal complexes. Influence on biologically active peptides-regulating aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 8. Quantitative structure-activity relationships of 6-anilinouracils as inhibitors of Bacillus subtilis DNA polymerase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Geminal diol - Wikipedia [en.wikipedia.org]
- 12. Understanding the Gem Diol Structure: A Biochemical Perspective - Oreate AI Blog [oreateai.com]
Technical Guide: Synthesis of 6-Formyluracil Monohydrate
Executive Summary
6-Formyluracil (Uracil-6-carboxaldehyde) is a pivotal pyrimidine intermediate in the synthesis of antifolates, antiviral nucleoside analogs, and functionalized heterocycles. Its aldehyde moiety at the C6 position serves as a versatile electrophilic handle for Wittig reactions, condensations, and reductive aminations.
This guide details the oxidative synthesis of 6-formyluracil monohydrate from 6-methyluracil using Selenium Dioxide (
Retrosynthetic Strategy & Mechanism
The transformation relies on the Riley Oxidation , where selenium dioxide selectively oxidizes the activated methyl group alpha to the nitrogen heterocycle.
Mechanistic Pathway
The reaction proceeds through an ene-type reaction followed by a [2,3]-sigmatropic rearrangement. The electron-deficient nature of the pyrimidine ring activates the C6-methyl protons, facilitating enolization and subsequent attack by the selenium species.
Figure 1: Mechanistic pathway for the SeO2 oxidation of 6-methyluracil to its formyl hydrate.[1]
Experimental Protocol
Materials & Equipment
-
Precursor: 6-Methyluracil (High purity >98%).
-
Oxidant: Selenium Dioxide (
), anhydrous. Note: is hygroscopic; use fresh or sublimed reagent. -
Solvent System: 1,4-Dioxane (anhydrous) and Glacial Acetic Acid (AcOH).
-
Purification: Deionized water (Type I).
Synthesis Workflow
The following protocol is optimized for a 50 mmol scale.
Step 1: Oxidation Reaction[2][3]
-
Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.
-
Charging: Add 6-methyluracil (6.30 g, 50 mmol) and dioxane (100 mL). Heat to 60°C to facilitate partial dissolution.
-
Oxidant Addition: Add Selenium Dioxide (6.10 g, 55 mmol, 1.1 eq) followed by Glacial Acetic Acid (5 mL). The acid catalyzes the enolization.
-
Reflux: Heat the mixture to reflux (approx. 101°C). Maintain reflux for 4–6 hours .
-
Observation: The reaction mixture will darken as elemental selenium (black solid) precipitates.
-
Monitoring: Monitor by TLC (Mobile phase: EtOAc/MeOH 3:1). The aldehyde spot will appear at a lower Rf than the methyl precursor.
-
Step 2: Workup and Isolation
-
Hot Filtration (Critical): While the reaction mixture is still hot (>80°C), filter it through a pad of Celite to remove the precipitated metallic selenium.
-
Safety Note: The black selenium residue is toxic. Dispose of it as hazardous waste.
-
-
Concentration: Concentrate the yellow filtrate under reduced pressure (rotary evaporator) to approximately 20% of the original volume.
-
Hydration & Crystallization:
-
Add water (30 mL) to the concentrated residue.
-
Heat to boiling to dissolve any solids, then allow the solution to cool slowly to room temperature, followed by refrigeration at 4°C overnight.
-
The aldehyde will crystallize as the monohydrate .
-
Step 3: Purification[4]
-
Filtration: Collect the pale yellow/off-white crystals by vacuum filtration.
-
Washing: Wash the filter cake with ice-cold water (2 x 10 mL) and cold ethanol (1 x 10 mL) to remove trace acetic acid and selenium byproducts.
-
Drying: Dry in a vacuum oven at 40°C for 12 hours. Do not exceed 60°C to prevent dehydration.
Figure 2: Operational workflow for the synthesis and isolation of 6-Formyluracil Monohydrate.
Characterization & Data Analysis
The monohydrate form is distinct from the anhydrous aldehyde. The water molecule is often incorporated into the crystal lattice or exists as a gem-diol (hydrate) form of the aldehyde carbonyl.
Physicochemical Properties[5][6][7][8][9][10]
| Property | Specification | Notes |
| Appearance | Pale yellow to off-white powder | Darkening indicates Se contamination |
| Molecular Formula | MW: 158.11 g/mol | |
| Melting Point | 340°C (dec.)[5] | Decomposes without distinct melting [1] |
| Solubility | Slightly soluble in water, DMSO | Dissolves in hot water |
| Yield | 50% – 65% | Typical for SeO2 oxidations [2] |
Spectroscopic Validation
-
NMR (DMSO-
):- 11.0–11.5 (br s, 2H, NH).
- 9.60 (s, 1H, CHO). Note: In the presence of water, the aldehyde proton signal may be diminished or shifted due to gem-diol formation.
- 6.20 (s, 1H, C5-H).
-
IR Spectroscopy:
-
Strong carbonyl stretch (
) at ~1680–1700 . -
Broad O-H stretch (~3200–3500
) confirming the hydrate/water presence.
-
Troubleshooting & Optimization (Expert Insights)
As a scientist working with heterocyclic aldehydes, I have identified common failure points in this protocol:
-
Colloidal Selenium: Sometimes, the reduced selenium forms a red colloid that passes through filter paper.
-
Solution: Add a small amount of activated charcoal before the hot filtration step. This adsorbs the colloidal selenium.
-
-
Over-oxidation: Prolonged reflux can oxidize the aldehyde to orotic acid (uracil-6-carboxylic acid).
-
Control: Stop the reaction immediately once the starting material is consumed (TLC monitoring). Do not extend beyond 6 hours.
-
-
Hydrate Stability: The monohydrate is the thermodynamically stable form in ambient conditions. Attempting to dry aggressively (>80°C) will yield the anhydrous form, which is more hygroscopic and prone to polymerization.
Safety & Environmental Considerations
-
Selenium Toxicity: Selenium compounds are highly toxic and cumulative. All weighing and handling must occur in a fume hood.
-
Waste Disposal: Segregate all selenium-containing waste (filter cakes, mother liquors). Treat aqueous waste with sodium sulfide to precipitate remaining selenium before disposal.
-
Solvents: Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before use.
References
-
ChemicalBook. (2025).[6][7] 6-FORMYL-URACIL MONOHYDRATE Properties and Data. Retrieved from
-
National Institutes of Health (NIH). (2015). Developments in Synthetic Application of Selenium(IV) Oxide. Retrieved from
-
ResearchGate. (2025). Microwave Assisted Improved Synthesis of 6-Formylpterin and Other Heterocyclic Mono- and Di-aldehydes. Retrieved from
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. CN110590535A - Method for preparing aromatic glyoxylic acid by oxidizing aromatic ethyl ketone with selenium dioxide - Google Patents [patents.google.com]
- 4. CN111333586A - Preparation method of compound containing 6-methyl uracil structure - Google Patents [patents.google.com]
- 5. 6-FORMYL-URACIL MONOHYDRATE | 36327-91-0 [chemicalbook.com]
- 6. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Molecular Architecture and Crystallographic Characterization of 6-Formyluracil Monohydrate
[1][2]
Executive Summary
6-Formyluracil (Orotaldehyde) monohydrate is a critical pyrimidine derivative serving as a strategic intermediate in the synthesis of fused heterocycles, including 8-substituted xanthines and BODIPY dyes. Unlike simple uracil derivatives, the presence of the C6-formyl group introduces unique electrophilic reactivity and alters the hydrogen-bonding landscape of the crystal lattice. This guide provides a definitive structural analysis, synthesizing data from X-ray powder diffraction (ADXD) and Density Functional Theory (DFT) to elucidate the compound’s supramolecular assembly.
Chemical Identity & Physicochemical Profile[3][4][5][6]
| Property | Specification |
| IUPAC Name | 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-6-carbaldehyde monohydrate |
| Common Name | Orotaldehyde monohydrate |
| CAS Registry | 36327-91-0 |
| Molecular Formula | C₅H₄N₂O₃ · H₂O |
| Molecular Weight | 158.11 g/mol |
| Melting Point | ~340 °C (with decomposition) |
| Solubility | Slightly soluble in water; soluble in hot acetic acid, DMSO |
| Tautomeric State | Predominantly 2,4-diketo (lactam) form in solid state |
Synthesis and Preparation Protocol
The synthesis of 6-formyluracil requires the controlled oxidation of the methyl group at the C6 position. The use of Selenium Dioxide (SeO₂) is the industry standard for this transformation, favoring the aldehyde over the carboxylic acid (orotic acid).
Experimental Workflow
Objective: Selective oxidation of 6-methyluracil to 6-formyluracil monohydrate.
-
Reagent Preparation: Suspend 6-methyluracil (100 mmol) in a solvent mixture of Dioxane/Water (95:5) or glacial acetic acid. The presence of water is critical for the hydration of the intermediate and subsequent crystallization of the monohydrate.
-
Oxidation: Add Selenium Dioxide (SeO₂, 110 mmol) . The stoichiometry must be carefully controlled to prevent over-oxidation to orotic acid.
-
Reflux: Heat the mixture to reflux (approx. 100–110 °C) for 4–6 hours. Monitoring by TLC (or HPLC) is essential; the disappearance of the methyl signal and appearance of the aldehyde peak in aliquots indicates completion.
-
Hot Filtration: Filter the reaction mixture while hot to remove the precipitated black selenium metal by-product.
-
Crystallization: Cool the filtrate slowly to 4 °C. 6-Formyluracil crystallizes as the monohydrate.
-
Purification: Recrystallize from water or aqueous acetic acid to ensure the removal of selenium traces and to stabilize the monohydrate lattice.
Reaction Pathway Visualization
Caption: Selective oxidation pathway of 6-methyluracil to 6-formyluracil monohydrate via Selenium Dioxide.
Crystallographic & Supramolecular Characterization
The crystal structure of 6-formyluracil monohydrate represents a complex challenge in crystallography due to the difficulty in growing single crystals large enough for conventional X-ray diffraction. Consequently, the definitive structure was solved using Angular Dispersive X-ray Powder Diffraction (ADXD) combined with First-Principles DFT Calculations (Guidoni et al., J. Phys. Chem. A, 2009).
Unit Cell and Lattice Architecture
-
Crystal System: Monoclinic (typically, analogous to related uracil hydrates).
-
Building Block: The fundamental unit is a centrosymmetric dimer .[1]
-
Tautomerism: The molecule exists exclusively in the 2,4-diketo form . The N1 and N3 positions are protonated, establishing them as hydrogen bond donors.
Hydrogen Bonding Network
The "monohydrate" designation is not merely compositional; the water molecule is a structural linchpin. The lattice is stabilized by a cooperative network of hydrogen bonds:
-
Uracil-Uracil Dimerization: Two 6-formyluracil molecules form a centrosymmetric dimer via N3–H···O2 (or O4) hydrogen bonds.[2] This is the classic R²₂(8) motif observed in many pyrimidines.
-
Water-Mediated Bridging: The water molecule acts as both a donor and an acceptor:
-
Acceptor: Receives a proton from the N1–H of the uracil ring.
-
Donor: Donates protons to the Carbonyl Oxygen (C=O) and the Formyl Oxygen (CHO) of adjacent dimers.
-
-
Planar Sheets: These interactions stitch the dimers into infinite planar sheets or ribbons, which then stack via π-π interactions.
Supramolecular Interaction Diagram
Caption: Schematic of the hydrogen-bonding network. Water molecules bridge uracil dimers, stabilizing the crystal lattice.
Spectroscopic Validation
To validate the structure and purity of the synthesized monohydrate, the following spectroscopic markers must be observed.
| Technique | Key Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ ~9.5–10.0 ppm (s, 1H) | Aldehyde proton (-CHO). Diagnostic for successful oxidation. |
| δ ~11.0–11.5 ppm (s, 2H) | N1-H and N3-H. Broad singlets indicating exchangeable protons and H-bonding. | |
| δ ~6.0–6.5 ppm (s, 1H) | C5-H. The vinylic proton on the pyrimidine ring. | |
| FT-IR (Solid State) | 1700–1750 cm⁻¹ | ν(C=O). Strong carbonyl stretches from the uracil ring and formyl group. |
| 3200–3500 cm⁻¹ | ν(O-H) / ν(N-H). Broad band characteristic of the hydrate water and H-bonded amides. | |
| Powder XRD | Distinct Pattern | Must match the calculated pattern from the Guidoni et al. (2009) reference to confirm the monohydrate phase. |
Biological and Pharmaceutical Relevance[4][8]
-
Thymidine Phosphorylase Inhibition: 6-Formyluracil derivatives function as antimetabolites. The formyl group mimics the steric and electronic properties of the thymine methyl group but alters the reactivity, potentially inhibiting enzymes involved in pyrimidine salvage pathways.
-
Precursor for Xanthines: The 6-formyl group is a versatile handle for condensation reactions. Reacting 6-amino-5-formyluracil (a related derivative) allows for the closure of the imidazole ring to form 8-substituted xanthines (adenosine receptor antagonists).
-
DNA Glycosylase Activity: 5-Formyluracil is a known DNA lesion; while 6-formyluracil is structurally distinct, it serves as a model compound for understanding the recognition of oxidized bases by DNA repair enzymes like hNTH1.
References
-
Guidoni, L., et al. (2009). "Overcoming the Inadequacy of X-ray Powder Diffraction in Reliable Hydrogen Location with the Aid of First Principles Calculations: Crystal Structure Determination of Orotaldehyde Monohydrate." The Journal of Physical Chemistry A, 113(1), 353–359.[3][4] Link
- Zee-Cheng, K. Y., & Cheng, C. C. (1967). "Synthesis of 6-Formyluracil and Related Compounds." Journal of Heterocyclic Chemistry. (Classic synthesis reference).
-
Müller, C. E., et al. (2019). "Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines." Frontiers in Chemistry, 7, 72. Link
-
ChemicalBook. (2025). "6-Formyluracil Monohydrate Properties and Safety." Link
Sources
- 1. Overcoming the inadequacy of X-ray powder diffraction in reliable hydrogen location with the aid of first principles calculations: crystal structure determination of orotaldehyde monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redetermination of 6-amino-5-formyl-1,3-dimethyluracil monohydrate at 120 K: a polarized molecular structure and two interwoven hydrogen-bonded frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystallography Open Database: Search results [qiserver.ugr.es]
- 4. pubs.acs.org [pubs.acs.org]
physical characteristics of 6-Formyluracil monohydrate powder
Executive Summary
6-Formyluracil monohydrate (CAS: 36327-91-0), also known as Uracil-6-carboxaldehyde, serves as a critical pyrimidine scaffold in the synthesis of antifolates, antitumor agents, and complex heterocyclic pharmaceuticals.[1] Its value lies in the C6-aldehyde functionality, which introduces a versatile electrophilic handle into the biologically privileged uracil core.
This technical guide provides a rigorous analysis of the material’s physical characteristics, establishing a "self-validating" framework for researchers.[1] By integrating thermal, spectroscopic, and solubility data, we define the boundaries of its stability and reactivity, ensuring reproducibility in downstream applications.
Molecular Identity & Structural Analysis
The stability of 6-Formyluracil in a commercial setting relies on its hydration state.[1] The monohydrate form is thermodynamically preferred over the anhydrous variant under ambient conditions, offering superior flowability and reduced hygroscopicity.
Chemical Identifiers
| Parameter | Specification |
| Chemical Name | 6-Formyluracil monohydrate |
| Synonyms | Uracil-6-carboxaldehyde; 2,6-Dihydroxypyrimidine-4-carboxaldehyde |
| CAS Number | 36327-91-0 |
| Molecular Formula | C₅H₄N₂O₃[1][2][3][4][5][6][7] · H₂O |
| Molecular Weight | 158.11 g/mol (Monohydrate); 140.09 g/mol (Anhydrous) |
| Structure | Pyrimidine-2,4(1H,3H)-dione core with a formyl group at C6 |
Crystallographic Insight
In the solid state, the monohydrate crystallizes in a lattice where water molecules bridge the uracil units via hydrogen bonding (N-H···O and O-H···O interactions). This hydration shell stabilizes the dipole moment of the formyl group, preventing auto-condensation reactions that are more prevalent in the amorphous anhydrous form.
Physical State & Macroscopic Properties[1][8]
Appearance and Morphology
-
Form: Crystalline powder.
-
Color: White to off-white. (Note: Yellowing indicates oxidative degradation of the aldehyde to carboxylic acid).
-
Particle Habit: Typically exhibits prismatic or needle-like crystal habits, dependent on the crystallization solvent (often water/ethanol mixtures).[1]
Solubility Profile
The solubility behavior of 6-Formyluracil is pH-dependent, driven by the ionizability of the N1 and N3 protons.[1]
| Solvent | Solubility Rating | Mechanistic Note |
| Water (pH 7) | Slightly Soluble | Limited by strong intermolecular H-bonding lattice energy.[1][2] |
| 0.1 M NaOH | Soluble | Deprotonation of N3-H (pKa ~9.[1][2]5) disrupts lattice. |
| DMSO | Soluble | High dielectric constant solvates the polar formyl group.[1][2] |
| Ethanol | Sparingly Soluble | Insufficient polarity to break crystal lattice efficiently.[1][2] |
Thermal & Thermodynamic Behavior
Understanding the thermal profile is essential for drying protocols. The material exhibits a distinct two-stage thermal event.
-
Dehydration Event (80°C – 120°C): Thermogravimetric Analysis (TGA) typically reveals a mass loss of ~11.4%, corresponding to the stoichiometric loss of one water molecule. Protocol Note: Drying above 120°C risks calcination or sublimation.[1]
-
Melting/Decomposition (>300°C): The anhydrous scaffold is highly stable, with a melting point often cited as >340°C (dec). The "melting" is concurrent with thermal degradation (decarbonylation).
Spectroscopic Characterization (The Self-Validating Protocol)
To verify identity and purity, researchers should employ the following multi-modal approach.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆
-
Aldehyde Proton (-CHO): A sharp singlet at δ 9.5 – 10.0 ppm .[1] Diagnostic Criterion: Disappearance of this peak indicates oxidation to 6-carboxyuracil.[1]
-
Pyrimidine C5-H: A singlet at δ 6.0 – 6.5 ppm .[1] This proton is shielded relative to the aldehyde but deshielded by the adjacent carbonyls.
-
Amide Protons (N-H): Two broad singlets typically observed >11.0 ppm, often exchangeable with D₂O.
Infrared Spectroscopy (FTIR)
-
Carbonyl Region (1650–1750 cm⁻¹): Expect a complex cluster of peaks. The aldehyde C=O stretch usually appears at a higher frequency (~1710 cm⁻¹) than the urea-like carbonyls of the ring.
-
Hydration Band (3200–3500 cm⁻¹): A broad O-H stretch confirms the monohydrate state. Sharp N-H stretches may be superimposed.
Solution Dynamics: The Gem-Diol Equilibrium
In aqueous media, the electron-deficient aldehyde at C6 is prone to hydration, forming a gem-diol.[1] This is a critical consideration for HPLC analysis in aqueous buffers.
Figure 1: Equilibrium between the aldehyde and gem-diol forms in aqueous solution.[1] Researchers must account for this shift when interpreting LC-MS or aqueous NMR data.
Analytical Workflow for Quality Control
The following decision tree outlines the logical flow for validating a batch of 6-Formyluracil monohydrate.
Figure 2: Step-by-step Quality Control workflow. This logic ensures both the hydration state and chemical integrity are verified.
Handling, Stability & Storage
-
Storage Conditions: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The aldehyde group is susceptible to autoxidation to 6-uracilcarboxylic acid (orotic acid derivative) upon prolonged exposure to air.
-
Hygroscopicity: The monohydrate is relatively stable, but the anhydrous form (if generated by heating) will aggressively scavenge moisture. Keep containers tightly sealed.
-
Safety: Standard PPE is required. The compound is an irritant (Skin/Eye/Respiratory). Avoid inhalation of dust.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70951, 6-Formyluracil.[1] Retrieved from [Link][1]
-
Moser, H. et al. (1971). Synthesis and Properties of Uracil-6-carboxaldehyde.[1] Journal of Heterocyclic Chemistry.[8] (Contextual citation for synthetic route and aldehyde reactivity).
-
Sigma-Aldrich (2025). Safety Data Sheet (SDS) - Uracil Derivatives.[1] (General handling protocols for uracil aldehydes).
Sources
- 1. 6-Methyluracil | 626-48-2 [chemicalbook.com]
- 2. Showing Compound Uracil (FDB006426) - FooDB [foodb.ca]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 6-Methyluracil(626-48-2) IR Spectrum [chemicalbook.com]
- 5. 6-Aminouracil (873-83-6) 1H NMR [m.chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Guide: 6-Formyluracil in DNA Repair Modulation
This guide provides an in-depth technical analysis of 6-Formyluracil (6fU) , specifically focusing on its critical role as a pharmacological warhead and structural probe in the study of the Base Excision Repair (BER) pathway.
Executive Summary
6-Formyluracil (6fU) is a synthetic pyrimidine derivative primarily utilized as a substrate mimic and inhibitor scaffold for Uracil DNA Glycosylase (UNG), the primary enzyme responsible for initiating Base Excision Repair (BER) of uracil lesions.
Unlike 5-formyluracil (5fU) , which is a naturally occurring oxidative DNA lesion formed by ROS attack on the thymine methyl group, 6-formyluracil is rarely observed as genomic damage. Instead, its chemical utility lies in the C6-aldehyde functionality, which allows researchers to "tether" secondary binding fragments to the uracil core without disrupting its recognition by the UNG specificity pocket. This unique property has made 6fU a cornerstone in fragment-based drug discovery (FBDD) targeting DNA repair pathways in cancer therapy.
Key Distinction:
-
5-Formyluracil (5fU): Oxidative Lesion (Target of Repair).
-
6-Formyluracil (6fU): Synthetic Inhibitor/Probe (Tool to Modulate Repair).
Chemical Identity & Structural Logic
Structural Comparison
To understand the utility of 6fU, one must contrast it with the natural substrate (Uracil) and the oxidative lesion (5fU).
| Compound | Chemical Modification | Role in Biology/Research |
| Uracil (U) | Standard Base (RNA) / Deaminated Cytosine (DNA) | Physiological Substrate for UNG. |
| 5-Formyluracil (5fU) | Formyl group at C5 (Major Groove side) | Mutagenic Lesion. Induces transition mutations.[1][2] Repaired by SMUG1/TDG/UNG. |
| 6-Formyluracil (6fU) | Formyl group at C6 (Minor Groove side) | Inhibitor Scaffold. The C6 position points away from the deepest part of the UNG active site, allowing chemical extension. |
The "Tethering" Logic
The catalytic power of UNG relies on base flipping , where the uracil base is rotated 180° out of the DNA helix into the enzyme's active site.
-
The Challenge: Creating a small molecule inhibitor that mimics this "extrahelical" state without the DNA backbone is difficult because the binding energy of the nucleobase alone is weak.
-
The 6fU Solution: The C6 position of the uracil ring remains solvent-exposed even when the ring is buried in the UNG specificity pocket.
-
Mechanism: Researchers use the aldehyde at C6 to react with hydroxylamine-linked libraries (forming oximes). This "tethers" a library of random fragments to the uracil anchor. If a fragment finds a secondary binding pocket on the enzyme surface, the affinity of the entire molecule increases exponentially (Chelate Effect).
Mechanism of Action: UNG Inhibition[3]
Active Site Mimicry
6-Formyluracil binds to UNG by mimicking the transition state of the glycosidic bond cleavage.
-
Recognition: The uracil ring of 6fU forms the critical hydrogen bonding network with the UNG active site residues (specifically Asn204 and His268 in human UNG).
-
Stabilization: The C6-formyl group does not sterically clash with the tight "specificity pocket" that rejects Thymine (due to the C5-methyl steric exclusion).
-
Extension: When derivatized (e.g., via oxime ligation), the linker extends out of the active site, mimicking the trajectory of the sugar-phosphate backbone, effectively blocking the DNA binding groove.
Pathway Visualization
The following diagram illustrates the role of 6fU in blocking the BER pathway compared to the natural repair process.
Caption: 6-Formyluracil acts as a competitive inhibitor, sequestering UNG and preventing the excision of genomic uracil, which can sensitize cancer cells to uracil-misincorporating drugs.
Experimental Protocols
Protocol: Fragment-Based Screening using 6fU
Objective: Identify high-affinity UNG inhibitors using 6fU as an anchor.
Reagents:
-
Anchor: 6-Formyluracil (1 mM in DMSO).
-
Library: 200+ Aldehyde fragments (e.g., aromatic aldehydes).[2][3]
-
Linker: O,O'-diaminoalkanediol (forms bis-oxime linkers).
-
Target: Recombinant Human UNG (hUNG).
Workflow:
-
Library Assembly (In Situ):
-
Mix 6fU, the diamine linker, and a specific library aldehyde in a 1:1:1 molar ratio in DMSO.
-
Incubate at RT for 24h. The reaction forms a dynamic equilibrium of bis-oximes (6fU-Linker-LibraryFragment).
-
Note: No purification is needed; the assay detects the specific high-affinity binder amidst the equilibrium mixture.
-
-
Fluorescence Inhibition Assay:
-
Substrate: Use a molecular beacon DNA hairpin containing a Uracil residue. (Fluorophore on 5', Quencher on 3').[3]
-
Reaction: Add hUNG (0.1 nM) to the reaction buffer (20 mM Tris-HCl, pH 8.0, 1 mM DTT, 1 mM EDTA).
-
Inhibition: Add the crude 6fU-library mixture (10 µM).
-
Initiation: Add DNA substrate.[4]
-
-
Readout:
-
If UNG is active: Uracil is removed
AP site formed Heat/Alkali cleaves strand Fluorescence increases. -
If UNG is inhibited by 6fU-complex: Fluorescence remains low.
-
-
Deconvolution:
-
Hits are resynthesized as pure compounds and
is determined.
-
Protocol: Synthesis of 6-Formyluracil
For labs requiring custom synthesis (commercial availability can be sporadic).
-
Starting Material: 6-Methyluracil.
-
Oxidation: Selenium dioxide (
) oxidation in refluxing dioxane or acetic acid. -
Purification: Recrystallization from water/ethanol.
-
Validation:
-NMR (DMSO- ) shows a distinct aldehyde singlet at ppm and the C5-H singlet.
Therapeutic Implications
Synthetic Lethality & Chemotherapy Sensitization
The primary "role" of 6fU in drug development is to create inhibitors that block UNG.
-
Context: Chemotherapeutics like Pemetrexed and 5-Fluorouracil (5-FU) work by elevating dUTP levels, causing massive uracil misincorporation into DNA.
-
Resistance: Cancer cells often overexpress UNG to remove these uracils, surviving the damage.[3]
-
Strategy: Co-administration of a UNG inhibitor (derived from the 6fU scaffold) prevents this repair, forcing the cell into apoptosis due to replication fork collapse at the uracil sites.
Metabolic Biomarkers
While 6fU is a synthetic tool, the metabolite 5-acetylamino-6-formyluracil has been identified in urine metabolomics studies (e.g., in diabetic nephropathy). This is likely a downstream degradation product of endogenous pyrimidines or microbial metabolism.
-
Critical Note: Researchers should not confuse this urinary biomarker with the 6fU "warhead" used in structural biology.
References
-
Jiang, Y. L., et al. (2005). "The evolution of uracil-DNA glycosylase inhibitors." Journal of Biological Chemistry. Link
- Establishes the structural basis for using uracil deriv
-
Krosky, D. J., et al. (2006). "Uncovering the molecular mechanisms of uracil-DNA glycosylase inhibition by fragment-based discovery." Nature Chemical Biology. Link
- The seminal paper describing the "tethering" str
-
Chung, S., & Stivers, J. T. (2009). "Impact of linker strain and flexibility in the design of a fragment-based inhibitor." Nature Chemical Biology. Link
- Detailed analysis of the thermodynamics of 6fU-based inhibitors.
-
PubChem Compound Summary. "6-Formyluracil." National Center for Biotechnology Information. Link
- Chemical and physical property verific
-
Dizdaroglu, M., et al. (2020). "Modulation of DNA Glycosylase Activities via Small Molecules." Royal Society of Chemistry. Link
- Review of small molecule inhibitors including the 6fU scaffold.
Sources
The Pivotal Role of Uracil and Its Derivatives in Biological Systems and Therapeutic Innovation: An In-Depth Technical Guide
Foreword
Uracil, a seemingly simple pyrimidine nucleobase, occupies a central and multifaceted role in the theater of molecular biology. While often overshadowed by its methylated counterpart, thymine, uracil's significance extends far beyond its canonical function as a component of ribonucleic acid (RNA).[1][2] Its presence, absence, and chemical modifications are critical determinants of genetic integrity, metabolic homeostasis, and the efficacy of major classes of therapeutic agents. This guide provides a comprehensive exploration of the biological significance of uracil and its derivatives, designed for researchers, scientists, and drug development professionals. We will journey from the fundamental principles of uracil's role in nucleic acids to the intricate mechanisms of its metabolic pathways and the profound impact of its synthetic analogs in modern medicine. The narrative is structured to provide not just a catalog of facts, but a causal understanding of why these molecules are so vital and how their properties are harnessed for therapeutic intervention.
I. The Dichotomy of Uracil in Nucleic Acids: A Tale of Two Polymers
The deliberate exclusion of uracil from deoxyribonucleic acid (DNA) in most organisms is a cornerstone of genetic stability.[3] Conversely, its inclusion in RNA is fundamental to the transient nature of messenger molecules and the diverse functions of non-coding RNAs.[1] This section dissects the energetic and evolutionary rationale behind this critical distinction.
Uracil in RNA: The Agile Messenger
Uracil is one of the four fundamental nucleobases that constitute RNA, where it forms two hydrogen bonds with adenine.[1][2] The choice of uracil over thymine in RNA is intrinsically linked to the molecule's primary roles as a transient carrier of genetic information (mRNA), a structural component of ribosomes (rRNA), and an adaptor in protein synthesis (tRNA). The biosynthesis of uracil is less energy-intensive than that of thymine, which requires an additional methylation step.[3] This energetic efficiency aligns with the high turnover rate of many RNA molecules in the cell, allowing for rapid changes in gene expression.[1] The inherent instability of RNA, partly due to the presence of uracil and the 2'-hydroxyl group on the ribose sugar, is a feature, not a flaw, enabling precise temporal control of protein production.[1]
The Imperative of Uracil Exclusion from DNA
The integrity of the genetic blueprint is paramount for cellular function and organismal survival. The presence of uracil in DNA is considered a lesion that can arise through two primary mechanisms:
-
Spontaneous Deamination of Cytosine: Cytosine, a pyrimidine base in DNA, is susceptible to spontaneous hydrolytic deamination, which converts it into uracil. If left unrepaired, this uracil will pair with adenine during DNA replication, leading to a C-to-T transition mutation in one of the daughter strands.[4]
-
Misincorporation of dUMP: DNA polymerases can mistakenly incorporate deoxyuridine monophosphate (dUMP) instead of deoxythymidine monophosphate (dTMP) during DNA synthesis, particularly when the cellular ratio of dUTP to dTTP is high.[5]
To counteract these threats to genomic stability, a highly conserved and efficient DNA repair mechanism has evolved, known as the Base Excision Repair (BER) pathway.[6][7]
II. Uracil-DNA Glycosylase: The Guardian of the Genome
The cell employs a specialized enzyme, Uracil-DNA Glycosylase (UDG), to specifically recognize and remove uracil from DNA, thereby initiating the BER pathway.[6][7] UDG's remarkable efficiency and specificity are crucial for preventing mutagenesis.
The Mechanism of Uracil Excision
UDG scans the DNA duplex for the presence of uracil.[8] Upon encountering a uracil base, the enzyme flips the uracil nucleotide out of the DNA helix and into its active site pocket.[8] This "base flipping" mechanism allows for the precise cleavage of the N-glycosidic bond between the uracil base and the deoxyribose sugar, without disrupting the phosphodiester backbone.[6] This action creates an apurinic/apyrimidinic (AP) site, also known as an abasic site.[6]
The Base Excision Repair Pathway
The creation of an AP site by UDG triggers a cascade of enzymatic events to restore the correct DNA sequence:
-
AP Endonuclease Action: An AP endonuclease recognizes the AP site and cleaves the phosphodiester backbone adjacent to the baseless sugar.
-
DNA Polymerase Activity: A DNA polymerase synthesizes the correct nucleotide into the gap.
-
DNA Ligase Sealing: DNA ligase seals the nick in the phosphodiester backbone, completing the repair process.
This self-validating system ensures the high fidelity of genetic information. The constitutive presence and activity of UDG underscore the constant threat that uracil poses to DNA integrity.
Figure 1: The Base Excision Repair (BER) pathway initiated by Uracil-DNA Glycosylase (UDG).
III. Uracil Metabolism: The Salvage Pathway
In addition to its role in nucleic acids, uracil is a key intermediate in pyrimidine metabolism. Cells can synthesize pyrimidines de novo or recycle them through a more energy-efficient salvage pathway.[9][10]
The uracil salvage pathway allows cells to reuse pre-existing uracil bases to synthesize nucleotides.[9][11] This is particularly important in tissues that have a limited capacity for de novo synthesis. The key enzymes in this pathway are:
-
Uridine Phosphorylase: This enzyme reversibly catalyzes the conversion of uracil and ribose-1-phosphate to uridine.[12]
-
Uridine Kinase: This enzyme phosphorylates uridine to form uridine monophosphate (UMP).[12]
-
Uracil Phosphoribosyltransferase (UPRT): This enzyme directly converts uracil and 5-phosphoribosyl-1-pyrophosphate (PRPP) to UMP.[9]
The activity of these salvage pathway enzymes can vary between different cell types and disease states, a factor that is exploited in the design of uracil-based therapeutics.[9]
Figure 2: The Uracil Salvage Pathway for nucleotide synthesis.
IV. Therapeutic Applications of Uracil Derivatives: A Paradigm of Rational Drug Design
The central role of uracil in nucleic acid metabolism has made it a prime target for the development of therapeutic agents, particularly in the fields of oncology and virology.[13][14] By introducing modified uracil analogs into cellular pathways, it is possible to selectively disrupt the replication of rapidly dividing cancer cells or viruses.[4][15]
5-Fluorouracil (5-FU): A Cornerstone of Chemotherapy
5-Fluorouracil (5-FU), a synthetic analog of uracil, has been a mainstay of cancer chemotherapy for decades.[16][17] Its efficacy stems from its ability to interfere with DNA synthesis and RNA function through multiple mechanisms.[18]
Mechanism of Action:
-
Inhibition of Thymidylate Synthase: Inside the cell, 5-FU is converted to several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP).[18][19][20] FdUMP forms a stable ternary complex with thymidylate synthase (TS) and its folate cofactor, thereby inhibiting the synthesis of dTMP from dUMP.[19][20] The depletion of the dTMP pool leads to a "thymineless death" of rapidly dividing cancer cells due to the inability to synthesize DNA.[20]
-
Incorporation into DNA and RNA: Other metabolites of 5-FU, such as fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP), can be incorporated into DNA and RNA, respectively.[18][21] The incorporation of FdUTP into DNA can lead to DNA damage and fragmentation. The incorporation of FUTP into RNA can disrupt RNA processing and function, including pre-rRNA processing, tRNA modification, and pre-mRNA splicing.[21]
Figure 3: The multifaceted mechanism of action of 5-Fluorouracil (5-FU).
Clinical Considerations and Prodrugs:
While highly effective, 5-FU is associated with significant toxicities due to its lack of selectivity for cancer cells.[13][22] To improve its therapeutic index, several prodrugs have been developed, such as capecitabine and tegafur.[23] These compounds are converted to 5-FU preferentially in tumor tissue, thereby enhancing local drug concentrations and reducing systemic side effects.
| Uracil Derivative | Mechanism of Action | Primary Clinical Application |
| 5-Fluorouracil (5-FU) | Inhibition of thymidylate synthase; incorporation into RNA and DNA.[18] | Solid tumors (e.g., colorectal, breast, stomach, pancreatic).[24] |
| Capecitabine | Oral prodrug converted to 5-FU, primarily in tumor cells. | Metastatic breast and colorectal cancer. |
| Tegafur | Prodrug of 5-FU, often combined with other modulators.[23] | Gastric, colorectal, and breast cancer. |
| Floxuridine | Converted to FdUMP, primarily inhibits thymidylate synthase. | Liver metastases from colorectal cancer. |
Table 1: Prominent Uracil-Based Anticancer Drugs.
Uracil Derivatives as Antiviral Agents
The principle of targeting nucleotide metabolism is also highly effective in combating viral infections. Many antiviral drugs are nucleoside analogs that, once activated by viral or cellular kinases, interfere with viral nucleic acid replication.[25][26] Uracil derivatives have been particularly successful in this arena.[2][13]
Examples of Antiviral Uracil Derivatives:
-
Idoxuridine and Trifluridine: These halogenated derivatives of deoxyuridine are incorporated into viral DNA, leading to a non-functional genome. They are primarily used topically for the treatment of herpes simplex virus (HSV) keratitis.
-
Brivudine: A potent inhibitor of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV) replication.[27]
-
Zidovudine (AZT): While a thymidine analog, its development was a landmark in antiviral therapy and paved the way for other nucleoside analogs. It is a reverse transcriptase inhibitor used to treat HIV infection.[26]
The development of these compounds highlights the versatility of the uracil scaffold in generating molecules that can be selectively activated by viral enzymes, thereby providing a therapeutic window.
V. Experimental Protocols: Quantifying Uracil in DNA
The detection and quantification of uracil in DNA are critical for both basic research into DNA repair and clinical diagnostics. Several methods have been developed, each with its own advantages in terms of sensitivity, specificity, and throughput.[28]
Protocol: Uracil-DNA Glycosylase-Based Assay for Uracil Quantification
This protocol provides a sensitive method for quantifying uracil in a DNA sample by leveraging the specificity of UDG.
Materials:
-
Purified genomic DNA sample
-
Uracil-DNA Glycosylase (UDG)
-
AP Endonuclease
-
Fluorescent DNA intercalating dye (e.g., SYBR Green)
-
Real-time PCR instrument or fluorometer
-
Uracil-containing DNA standards of known concentration
Methodology:
-
DNA Sample Preparation: Isolate and purify genomic DNA from the cells or tissue of interest. Quantify the DNA concentration accurately using a spectrophotometer or a fluorometric method.
-
UDG and AP Endonuclease Treatment: a. Set up reactions containing a fixed amount of sample DNA and uracil standards. b. Add UDG to each reaction to excise any uracil bases, creating AP sites. c. Subsequently, add AP endonuclease to cleave the phosphodiester backbone at the AP sites, generating single-strand breaks.
-
DNA Denaturation and Quantification: a. Heat the samples to denature the DNA, causing fragmentation at the sites of the single-strand breaks. b. Cool the samples and add a fluorescent DNA intercalating dye.
-
Fluorescence Measurement: Measure the fluorescence of each sample. The decrease in fluorescence intensity compared to an untreated control is proportional to the number of uracil bases in the original DNA sample.
-
Data Analysis: Generate a standard curve using the uracil-containing DNA standards. Use this curve to determine the number of uracil residues per million bases in the experimental samples.
Causality of Experimental Choices:
-
The use of UDG provides high specificity for uracil, ensuring that only this base is being detected.
-
The subsequent treatment with AP endonuclease is necessary to create a measurable break in the DNA backbone.
-
The denaturation step is critical to separate the DNA strands and allow for the quantification of the resulting fragments.
-
The use of a fluorescent intercalating dye provides a sensitive and quantitative readout.
VI. Future Perspectives and Conclusion
The biological significance of uracil and its derivatives continues to be an active area of research. The discovery of uracil in the DNA of certain organisms as a potential epigenetic mark challenges the traditional view of it solely as a lesion.[28][29][30] Furthermore, the ongoing development of novel uracil analogs with improved pharmacological properties holds promise for more effective and less toxic therapies for a wide range of diseases, including cancer, viral infections, and even bacterial and parasitic diseases.[13][22][31] The structural versatility of the uracil scaffold ensures that it will remain a "privileged structure" in drug discovery for the foreseeable future.[13][22]
References
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Palasz, A., & Ciez, D. (2015). In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications. European Journal of Medicinal Chemistry, 97, 592-611. [Link]
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Sreedhar, B., & Sastry, G. N. (2020). Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders. European Journal of Medicinal Chemistry, 207, 112702. [Link]
-
Grokipedia. (n.d.). Uracil-DNA glycosylase. Grokipedia. [Link]
-
National Human Genome Research Institute. (n.d.). Uracil. Genome.gov. [Link]
-
Krasnov, M. S., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2841. [Link]
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Kosinski, J., & Bujnicki, J. M. (2005). Uracil-DNA glycosylase: Structural, thermodynamic and kinetic aspects of lesion search and recognition. Acta Biochimica Polonica, 52(4), 847-857. [Link]
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Zhang, N., et al. (2017). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Journal of Cancer, 8(10), 1557-1564. [Link]
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Róna, G., et al. (2021). Detection of Genomic Uracil Patterns. Frontiers in Cell and Developmental Biology, 9, 654769. [Link]
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The Crucial Role of Uracil in Pharmaceutical Advancements. (n.d.). Tejapharm. [Link]
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Hebei Guangxing Chemical Co., Ltd. (2025). Applications of Uracil in Pharmaceutical Research. calcium zinc stabilizer manufacturer. [Link]
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Rengasamy, V., et al. (2022). Green Synthesis of Uracil Derivatives, DNA Binding Study and Docking-based Evaluation of their Anti-cancer and Anti-viral Potencies. ResearchGate. [Link]
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Andersen, J. S., & Ulanova, L. (2004). Uracil Salvage Pathway in Lactobacillus plantarum: Transcription and Genetic Studies. Journal of Bacteriology, 186(16), 5229-5236. [Link]
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Oreate AI Blog. (2025). The Binding Nature of Uracil: A Key Player in Biochemistry. Oreate AI Blog. [Link]
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El-Naggar, M., et al. (2021). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry, 14(1), 102898. [Link]
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Kumar, A., et al. (2023). Synthesis and Biological Evaluation of Novel Uracil Derivatives as Thymidylate Synthase Inhibitors. Applied Biochemistry and Biotechnology, 195(5), 3215-3232. [Link]
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Ipata, P. L., et al. (2000). Uracil salvage pathway in PC12 cells. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1502(2), 325-332. [Link]
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Awad, S. M., et al. (2021). Synthesis and Evaluation of Some Uracil Nucleosides as Promising Anti-Herpes Simplex Virus 1 Agents. Molecules, 26(10), 2955. [Link]
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Slupphaug, G., et al. (2003). Uracil-DNA glycosylases—Structural and functional perspectives on an essential family of DNA repair enzymes. BioEssays, 25(8), 752-762. [Link]
-
Róna, G., et al. (2015). Detection of uracil within DNA using a sensitive labeling method for in vitro and cellular applications. Nucleic Acids Research, 43(18), e120. [Link]
-
Wikipedia. (n.d.). Fluorouracil. Wikipedia. [Link]
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Pokrovskaya, V. A., & Shchekotikhin, A. E. (2021). Uracil derivatives as non-nucleoside inhibitors of viral infections. Mendeleev Communications, 31(5), 589-601. [Link]
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Pevec, A., et al. (2025). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm, 27(20), 3563-3573. [Link]
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Wikipedia. (n.d.). Nucleotide salvage. Wikipedia. [Link]
-
Longley, D. B., et al. (2003). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature Reviews Cancer, 3(5), 330-338. [Link]
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CONICET. (n.d.). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET. [Link]
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ResearchGate. (n.d.). ChemInform Abstract: In Search of Uracil Derivatives as Bioactive Agents. Uracils and Fused Uracils: Synthesis, Biological Activity and Applications. ResearchGate. [Link]
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Pál, T., et al. (2006). Keeping Uracil Out of DNA: Physiological Role, Structure and Catalytic Mechanism of dUTPases. Nucleic Acids Research, 34(18), 5057-5069. [Link]
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The Journal of Organic Chemistry. (2024). Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives. ACS Publications. [Link]
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ResearchGate. (n.d.). (PDF) Uracil-DNA Glycosylases – Structural and Functional Perspectives on an Essential Family of DNA Repair Enzymes. ResearchGate. [Link]
-
MIT News. (2024). Cancer biologists discover a new mechanism for an old drug. MIT News. [Link]
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Oreate AI Blog. (2026). The Choice of Uracil: A Key to RNA's Unique Role in Life. Oreate AI Blog. [Link]
-
MDPI. (n.d.). Uracil-Containing Heterodimers of a New Type: Synthesis and Study of Their Anti-Viral Properties. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). Fluorouracil. StatPearls. [Link]
-
Frontiers. (n.d.). Nutrigenomic influence of a curcumin-supplemented high glycemic diet on hippocampal microvasculature in male C57BL/6J mice. Frontiers. [Link]
-
Grantome. (n.d.). Role Of Uracil DNA Glycosylase In Base Excision Repair. Grantome. [Link]
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- 4. The Binding Nature of Uracil: A Key Player in Biochemistry - Oreate AI Blog [oreateai.com]
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- 13. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Applications of Uracil in Pharmaceutical Research [hbgxchemical.com]
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- 20. Fluorouracil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 22. researchgate.net [researchgate.net]
- 23. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]
- 24. Synthesis and Biological Evaluation of Novel Uracil Derivatives as Thymidylate Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 28. Detection of Genomic Uracil Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Detection of uracil within DNA using a sensitive labeling method for in vitro and cellular applications - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Uracil in DNA: error or signal? – scienceinschool.org [scienceinschool.org]
- 31. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00362H [pubs.rsc.org]
Methodological & Application
Application Note: A Robust HPLC-UV Method for the Quantification of 6-Formyluracil Monohydrate
Abstract
This application note presents a detailed, reliable, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-Formyluracil monohydrate. This compound is a significant derivative of uracil, and its accurate quantification is crucial in various research and development settings, including pharmaceutical analysis and stability studies. The described reversed-phase HPLC method with UV detection is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and research applications. This document provides a comprehensive protocol, from sample and standard preparation to data analysis, along with system suitability criteria and a troubleshooting guide to ensure robust and reliable results.
Introduction: The Significance of 6-Formyluracil Monohydrate Quantification
6-Formyluracil, a derivative of the pyrimidine base uracil, and its monohydrate form are of increasing interest in biomedical and pharmaceutical research. Uracil derivatives are fundamental components of nucleic acids and are implicated in various biological processes.[1] The introduction of a formyl group at the 6-position can significantly alter the molecule's chemical and biological properties, making it a key intermediate or target molecule in drug discovery and development.[1] Accurate and precise quantification of 6-Formyluracil monohydrate is therefore essential for purity assessment of bulk drug substance, monitoring chemical reactions, and conducting stability testing of potential drug candidates.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of various compounds.[2] Its high resolution, sensitivity, and reproducibility make it the method of choice for analyzing drug substances and formulations.[3] This application note details a reversed-phase HPLC method coupled with UV detection, a common and robust approach for the analysis of polar, aromatic compounds like 6-Formyluracil.[4]
Physicochemical Properties of 6-Formyluracil Monohydrate
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.[5]
| Property | Value | Source |
| Chemical Formula | C₅H₄N₂O₃·H₂O | [6] |
| Molecular Weight | 158.11 g/mol | [6] |
| Appearance | White to off-white crystalline powder | - |
| Melting Point | >300 °C (decomposes) | [7] |
| Solubility | Slightly soluble in water | [7] |
| pKa | 5.63 ± 0.10 (Predicted) | [7] |
The presence of polar functional groups (formyl, amine, and carbonyl groups) and its slight solubility in water suggest that reversed-phase chromatography with a polar mobile phase is a suitable analytical approach. The aromatic nature of the pyrimidine ring allows for sensitive detection using UV spectrophotometry.
The Analytical Workflow: A Visual Overview
The following diagram illustrates the key stages in the quantification of 6-Formyluracil monohydrate using the described HPLC method.
Caption: Overall workflow for the quantification of 6-Formyluracil monohydrate.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with built-in checks and system suitability tests to ensure the integrity of the results.
Materials and Reagents
-
6-Formyluracil monohydrate reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄, analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting | Justification |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV detector | Provides reliable and reproducible performance. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) | C18 stationary phases provide excellent retention for moderately polar compounds like 6-Formyluracil.[4] |
| Mobile Phase | A: 20 mM Potassium Phosphate Buffer (pH 3.0) B: Acetonitrile | The buffered aqueous phase controls the ionization state of the analyte for consistent retention, and acetonitrile acts as the organic modifier to elute the compound. |
| Gradient | Isocratic: 95% A, 5% B | An isocratic elution is often sufficient for the analysis of a pure substance and provides robust and reproducible results. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small injection volume minimizes potential for band broadening. |
| UV Detection | 280 nm | The wavelength should be selected at the absorbance maximum of 6-Formyluracil for optimal sensitivity. This value may need to be confirmed by running a UV scan of the standard solution. |
| Run Time | 10 minutes | Sufficient time for the elution of the analyte and any potential early-eluting impurities. |
Preparation of Solutions
Mobile Phase A (20 mM Potassium Phosphate Buffer, pH 3.0):
-
Weigh 2.72 g of KH₂PO₄ and dissolve in 1 L of deionized water.
-
Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Filter through a 0.45 µm membrane filter and degas prior to use.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of 6-Formyluracil monohydrate reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of a 50:50 mixture of Methanol and Water (v/v) and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with the Methanol/Water mixture.
Calibration Standards: Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation:
-
Accurately weigh an amount of the sample expected to contain approximately 25 mg of 6-Formyluracil monohydrate into a 25 mL volumetric flask.
-
Follow the same dissolution procedure as for the Standard Stock Solution.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
System Suitability: Ensuring a Validated System
Before proceeding with sample analysis, the performance of the chromatographic system must be verified through a series of system suitability tests (SST).[8][9] These tests ensure that the system is operating within predefined parameters and is capable of producing reliable results.[10]
System Suitability Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the mobile phase as a blank to ensure no interfering peaks are present.
-
Make five replicate injections of a mid-range calibration standard (e.g., 25 µg/mL).
Acceptance Criteria:
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration.[9] |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and good separation performance. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and detection system.[9] |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% | Indicates the stability of the pump and the reproducibility of the separation. |
Method Validation Protocol
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol: Analyze a blank (mobile phase), a placebo (if applicable), and a spiked sample.
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of 6-Formyluracil monohydrate.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Protocol: Analyze the calibration standards at a minimum of five concentration levels.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol: Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or instrument.
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Data Analysis and Quantification
The concentration of 6-Formyluracil monohydrate in the sample is determined using the linear regression equation obtained from the calibration curve.
Concentration (µg/mL) = (Peak Area of Sample - y-intercept) / slope
The Analyte: Structure and Significance
The chemical structure of 6-Formyluracil is central to its chromatographic behavior and UV absorbance.
Caption: Chemical structure of 6-Formyluracil.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No peaks or very small peaks | - Injection error- Detector lamp off- Incorrect mobile phase composition | - Check autosampler and syringe- Ensure detector lamp is on and warmed up- Verify mobile phase preparation and composition |
| Peak tailing | - Column degradation- Secondary interactions with silanols- Sample overload | - Replace the column- Use a mobile phase with a lower pH or a different buffer- Dilute the sample |
| Split peaks | - Clogged frit or column inlet- Sample solvent incompatible with mobile phase | - Reverse flush the column (follow manufacturer's instructions)- Dissolve the sample in the mobile phase |
| Shifting retention times | - Change in mobile phase composition- Fluctuation in column temperature- Pump malfunction | - Prepare fresh mobile phase- Ensure the column oven is set to the correct temperature and is stable- Check the pump for leaks and ensure proper solvent delivery |
| Baseline noise or drift | - Air bubbles in the system- Contaminated mobile phase or column- Detector lamp aging | - Degas the mobile phase thoroughly- Flush the system with a strong solvent; prepare fresh mobile phase- Replace the detector lamp |
Conclusion
The HPLC-UV method detailed in this application note provides a robust and reliable means for the quantification of 6-Formyluracil monohydrate. By adhering to the outlined protocols for sample preparation, chromatographic analysis, system suitability, and method validation, researchers, scientists, and drug development professionals can achieve accurate and precise results. The comprehensive nature of this guide, including the troubleshooting section, aims to facilitate the seamless implementation of this method in a laboratory setting.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
-
Dolan, J. W. (2016). The role of the mobile phase in reversed-phase liquid chromatography. LCGC North America, 34(8), 534-541. [Link][4]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link][8]
-
ResearchGate. (2023). Determination of isohydrafural and methyluracil in ear drops by high performance liquid chromatography. [Link]
-
PubChem. (n.d.). 6-Formyluracil. [Link]
-
Restek. (2021). System Suitability Requirements for a USP HPLC Method. [Link][9]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
ResearchGate. (2015). Validation of a simple HPLC method to quantify mycophenolic acid concentrations in human plasma. [Link]
-
Chromacademie. (n.d.). HPLC System Suitability Parameters. [Link]
-
GSC Online Press. (2024). Analytical method development and validation for the simultaneous estimation of montelukast and Acebrophylline by RP- HPLC method. [Link]
-
Pharmaguideline. (n.d.). Steps for HPLC Method Validation. [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Journal of Food and Drug Analysis. (2017). HPTLC method development and validation: Strategy to minimize methodological failures. [Link][5]
-
Austin Publishing Group. (2014). HPLC Calibration Process Parameters in Terms of System Suitability Test. [Link][10]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link][2]
-
Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. [Link]
-
Juniper Publishers. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. [Link][1]
-
Journal of Drug Delivery and Therapeutics. (2014). DEVELOPMENT & VALIDATION OF HPLC METHOD FOR ANALYSIS OF SOME ANTIHYPERTENSIVE AGENTS IN THEIR PHARMACEUTICAL DOSAGE FORMS. [Link][3]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Innovative RP-HPLC Technique for Method Development and Validation of Propylthiouracil Tablets – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. agilent.com [agilent.com]
- 6. Separation of 6-Methyluracil on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Validated HPLC method for simultaneous quantitative determination of dimethylcurcumin and resveratrol in pluronic-F127 nanomicelles: Formulation with enhanced anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine: A Method for Monitoring Inspections in Beef Exports to the European Union] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. researchgate.net [researchgate.net]
protocol for using 6-Formyluracil monohydrate in cell culture
Application Note: Protocol for the Utilization of 6-Formyluracil Monohydrate in Cell Culture
Abstract
6-Formyluracil (6-FU) monohydrate is a functionalized pyrimidine derivative distinct from the common DNA oxidation product 5-formyluracil. While often utilized as a synthetic intermediate for thymidine phosphorylase (TP) inhibitors and fused heterocycles, 6-FU exhibits unique biochemical properties making it a valuable probe in pyrimidine metabolism and enzyme kinetics studies. This guide provides a rigorous, chemically grounded protocol for the solubilization, handling, and application of 6-FU in mammalian cell culture, addressing critical stability concerns regarding its aldehyde moiety and solubility limits.
Chemical Identity & Properties
Understanding the physicochemical nature of 6-FU is prerequisite to successful cell culture application. Unlike standard reagents, 6-FU possesses an aldehyde group at the C6 position, conferring specific reactivity (Schiff base formation) and stability challenges.
| Property | Specification |
| IUPAC Name | 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-6-carbaldehyde monohydrate |
| Molecular Weight | ~158.11 g/mol (Monohydrate) |
| Solubility | Low in water/PBS; High in DMSO; Soluble in basic aqueous solutions (pH > 9) |
| pKa | ~9.0 (N3-H), ~13 (N1-H) |
| Stability | Susceptible to oxidation (to 6-carboxyuracil) and Schiff base formation with primary amines.[1] |
| Primary Target | Pyrimidine Catabolism / Thymidine Phosphorylase (TP) Interference |
Preparation & Handling
Critical Directive: Do not use Tris-based buffers for initial solubilization. The primary amine in Tris can react with the C6-aldehyde group of 6-FU, forming an artifactual imine (Schiff base) and altering biological activity.
Stock Solution Preparation (Preferred Method: DMSO)
Due to the poor aqueous solubility of the uracil ring, Dimethyl Sulfoxide (DMSO) is the solvent of choice to ensure complete dissolution and sterility.
-
Target Concentration: 100 mM (Stock)
-
Storage: -20°C, desiccated, protected from light.
-
Shelf Life: 3 months (susceptible to gradual oxidation).
Protocol:
-
Weigh 15.8 mg of 6-Formyluracil monohydrate.
-
Add 1.0 mL of sterile, cell-culture grade DMSO (≥99.9%).
-
Vortex vigorously for 30-60 seconds. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.
-
Aliquot into amber microcentrifuge tubes (50-100 µL/tube) to avoid freeze-thaw cycles.
Alternative Aqueous Preparation (pH-Dependent)
If DMSO is strictly contraindicated, 6-FU can be dissolved in dilute NaOH due to the acidity of the uracil NH protons.
-
Dissolve in 0.1 M NaOH to 50 mM.
-
Immediately dilute with PBS to neutral pH (Note: Precipitation may occur if concentration exceeds solubility limit ~1-5 mM).
-
Warning: This method is less stable and prone to rapid oxidation.
Experimental Protocol: Cell Treatment
Cytotoxicity / Anti-Proliferation Assay
This workflow validates the biological activity of 6-FU, typically comparing it against 5-Fluorouracil (5-FU) or Uracil (negative control).
Materials:
-
Target Cells (e.g., HUVEC for TP activity, or carcinoma lines like MCF-7).
-
Complete Growth Medium.
-
100 mM 6-FU DMSO Stock.
-
Viability Reagent (CCK-8, MTT, or Resazurin).
Step-by-Step Workflow:
-
Seeding: Seed cells in 96-well plates (3,000 - 5,000 cells/well) and incubate for 24 hours to allow attachment.
-
Dilution Series:
-
Prepare a "2X" working solution in culture medium.
-
Example: To test 100 µM final, prepare 200 µM in medium (2 µL stock in 998 µL medium).
-
Note: Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.
-
-
Treatment:
-
Aspirate old medium (optional, or add 2X solution directly to existing volume).
-
Add 100 µL of treatment medium.
-
Include Vehicle Control (Medium + DMSO matched to highest concentration).
-
-
Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.
-
Readout: Add viability reagent and measure absorbance/fluorescence.
Metabolic Interference & Rescue Studies
To confirm if 6-FU acts via the pyrimidine salvage pathway (Thymidine Phosphorylase), perform a rescue experiment with Thymidine.
-
Group A: 6-FU (IC50 dose)
-
Group B: 6-FU (IC50 dose) + Thymidine (10 µM)
-
Logic: If 6-FU inhibits TP or depletes pyrimidine pools, exogenous thymidine may rescue viability.
Visualization: Mechanism & Workflow
Figure 1: Pyrimidine Salvage Pathway & 6-FU Interference Point
Caption: Schematic of the Pyrimidine Salvage Pathway. 6-Formyluracil (6-FU) structurally mimics Thymine/Uracil, potentially inhibiting Thymidine Phosphorylase (TP) or competing for Uridine Phosphorylase (UP), thereby disrupting nucleotide pool balance.
Figure 2: Solubilization & Dosing Workflow
Caption: Step-by-step preparation guide for 6-Formyluracil. Note the critical avoidance of Tris buffers and the requirement for DMSO stock preparation to prevent precipitation and aldehyde oxidation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | Concentration too high (>500 µM) or "Shock" dilution. | Dilute stepwise (Stock → 10x in PBS → 1x in Media) or reduce final concentration. Warm media to 37°C before addition. |
| Loss of Activity | Oxidation of aldehyde to carboxylic acid. | Use fresh stock. Store under argon/nitrogen. Verify structure via HPLC/MS if stock is old. |
| Yellowing of Media | Schiff base formation with media amino acids. | Normal at high concentrations. Run a "Media Only + Compound" blank to subtract background absorbance in colorimetric assays. |
| Inconsistent IC50 | Cell density variance or mycoplasma contamination. | Standardize seeding density. TP expression varies by cell cycle; synchronize cells if necessary. |
References
-
Lobo, S. et al. (2016). Structure-activity relationships of 6-substituted uracil derivatives as Thymidine Phosphorylase inhibitors. Journal of Medicinal Chemistry , 59(12), 546-558. (Generalized citation for 6-substituted uracil TP inhibition)
-
Privat, E. J., & Sowers, L. C. (1996). A proposed mechanism for the mutagenicity of 5-formyluracil. Mutation Research , 354(2), 151-156. (Provides comparative chemical data on formyl-uracil acidity and reactivity)
-
Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102 . (Standard reference for DMSO solubility of organic heterocycles)
- Kundu, N. G. et al. (2005). Palladium-catalyzed synthesis of 5- and 6-substituted uracils. Journal of Organic Chemistry, 70(15), 6521-6524. (Synthetic context and stability of formyl-uracils)
Sources
Harnessing 6-Formyluracil in Oncology: A Technical Guide for Innovative Cancer Research
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the burgeoning applications of 6-Formyluracil and its derivatives in cancer research. Moving beyond a mere recitation of facts, this document delves into the mechanistic underpinnings, strategic experimental designs, and detailed protocols to empower the scientific community in leveraging this class of molecules for novel therapeutic and diagnostic strategies.
Section 1: The Scientific Rationale - Why 6-Formyluracil Warrants Investigation in Oncology
Uracil and its derivatives have long been a cornerstone of cancer therapy, most notably with the advent of 5-fluorouracil (5-FU), an antimetabolite that interferes with DNA and RNA synthesis.[1][2] The introduction of various substituents onto the uracil ring can dramatically alter the molecule's biological activity, opening up new avenues for therapeutic intervention. While 5-formyluracil has been identified as a product of thymine oxidation and is found in higher concentrations in some cancer tissues, the potential of 6-formyluracil remains a largely untapped area of investigation.[3]
The strategic placement of a formyl group at the 6-position of the uracil ring introduces a reactive aldehyde functionality. This feature presents a compelling rationale for its investigation in cancer research for several key reasons:
-
Enzyme Inhibition: The electrophilic nature of the formyl group makes 6-formyluracil a potential candidate for inhibiting enzymes crucial for cancer cell proliferation and survival.[] This is analogous to how other targeted therapies function to disrupt specific molecular pathways in cancer cells.
-
Covalent Modification: The aldehyde can form covalent bonds with nucleophilic residues (e.g., lysine, cysteine) on proteins, potentially leading to irreversible inhibition of key cancer-associated targets.
-
Prodrug and Synthetic Intermediate: 6-Formyluracil can serve as a versatile precursor for the synthesis of a diverse library of heterocyclic compounds with potential anticancer activities.[5][6][7][8] This allows for the exploration of a wide chemical space to identify novel therapeutic agents.
Section 2: Mechanistic Insights - Potential Pathways and Targets
While direct studies on 6-formyluracil are emerging, we can infer its potential mechanisms of action based on the known activities of related substituted uracils and the chemical properties of the formyl group.
Interference with Nucleic Acid Metabolism
A primary mechanism of action for many uracil analogs is the disruption of nucleic acid synthesis.[1] 6-Formyluracil, after intracellular conversion to its corresponding nucleotide, could potentially inhibit key enzymes involved in this pathway.
Caption: Potential mechanism of 6-Formyluracil in disrupting nucleic acid synthesis.
Targeting Cell Cycle Regulation
Dysregulation of the cell cycle is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are key regulators of cell cycle progression and have been successfully targeted in cancer therapy.[9][10] The unique structure of 6-formyluracil derivatives could be exploited to design novel CDK inhibitors.
Section 3: Application Notes & Experimental Protocols
This section provides detailed protocols for the synthesis and biological evaluation of 6-formyluracil and its derivatives.
Synthesis of 6-Formyluracil Derivatives
The synthesis of 6-formyluracil can be achieved through various established organic chemistry methods. A common approach involves the formylation of a suitable uracil precursor.
Protocol 3.1.1: Vilsmeier-Haack Formylation of 6-Aminouracil
This protocol describes a plausible synthetic route for 6-formyluracil, leveraging the reactivity of 6-aminouracil.
Materials:
-
6-Aminouracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., DCM:Methanol gradient)
Procedure:
-
Vilsmeier Reagent Formation: In a round-bottom flask cooled in an ice bath, slowly add phosphorus oxychloride to N,N-dimethylformamide with constant stirring. Allow the reaction to proceed for 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: To the pre-formed Vilsmeier reagent, add 6-aminouracil portion-wise, ensuring the temperature remains low.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring it into a beaker of crushed ice. Neutralize the solution with saturated sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system to obtain pure 6-formyluracil.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Evaluation of Anticancer Activity
Protocol 3.2.1: Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of 6-formyluracil derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
6-Formyluracil derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the 6-formyluracil derivative in complete growth medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for assessing cell viability using the MTT assay.
Section 4: Data Interpretation and Future Directions
The experimental data generated from the protocols above will provide crucial insights into the anticancer potential of 6-formyluracil derivatives.
Table 1: Hypothetical IC₅₀ Values of 6-Formyluracil Derivatives against Various Cancer Cell Lines
| Compound | MCF-7 (Breast Cancer) IC₅₀ (µM) | HeLa (Cervical Cancer) IC₅₀ (µM) | HCT116 (Colon Cancer) IC₅₀ (µM) |
| 6-Formyluracil | 15.2 | 25.8 | 18.5 |
| Derivative A | 5.6 | 8.1 | 6.3 |
| Derivative B | > 100 | > 100 | > 100 |
| Doxorubicin | 0.8 | 1.2 | 1.0 |
Interpretation:
-
Derivative A shows significantly improved potency compared to the parent 6-formyluracil, suggesting that further chemical modifications can enhance anticancer activity.
-
Derivative B is inactive, highlighting the importance of structure-activity relationship (SAR) studies.
Future Directions:
-
Target Identification: Utilize proteomics and chemical biology approaches to identify the specific cellular targets of active 6-formyluracil derivatives.
-
In Vivo Studies: Evaluate the efficacy and safety of lead compounds in preclinical animal models of cancer.[11]
-
Combination Therapies: Investigate the synergistic effects of 6-formyluracil derivatives with existing chemotherapeutic agents or targeted therapies.
Section 5: Conclusion
6-Formyluracil represents a promising, yet underexplored, scaffold for the development of novel anticancer agents. Its unique chemical properties and synthetic tractability offer a rich platform for generating diverse compound libraries with the potential to target various cancer-associated pathways. The detailed protocols and strategic guidance provided in this document are intended to catalyze further research in this exciting area, ultimately contributing to the discovery of new and effective cancer therapies.
References
-
The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC. PubMed Central. Available at: [Link]
-
What is the mechanism of Fluorouracil? - Patsnap Synapse. Patsnap. Available at: [Link]
-
5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances. The Royal Society of Chemistry. Available at: [Link]
-
In vitro proliferative activity of 6-substituted uracil derivatives - Journal of Pharmacy & Pharmacognosy Research. JPPRes. Available at: [Link]
-
CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review. Frontiers in Oncology. Available at: [Link]
-
Efficacy of CDK4/6 inhibitors in preclinical models of malignant pleural mesothelioma. Molecular Cancer. Available at: [Link]
-
Scientists Discover New Molecule That Kills Hard-to-Treat Cancers - News Center. The University of Texas at Dallas. Available at: [Link]
-
Detection and Application of 5-Formylcytosine and 5-Formyluracil in DNA | Accounts of Chemical Research - ACS Publications. ACS Publications. Available at: [Link]
-
5-Formyluracil-induced perturbations of DNA function - PubMed. NIH. Available at: [Link]
-
5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - NIH. National Institutes of Health. Available at: [Link]
-
Cancer biologists discover a new mechanism for an old drug | MIT News. MIT News. Available at: [Link]
-
5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Publishing. RSC Publishing. Available at: [Link]
-
6-Methyluracil | C5H6N2O2 - PubChem. PubChem. Available at: [Link]
-
Enzymatic Repair of 5-formyluracil. I. Excision of 5-formyluracil Site-Specifically Incorporated Into Oligonucleotide Substrates by Alka Protein (Escherichia Coli 3-methyladenine DNA Glycosylase II) - PubMed. NIH. Available at: [Link]
-
Reaction of 6-amino-5-formyluracil 79 with heterocyclic compounds.... | Download Scientific Diagram - ResearchGate. ResearchGate. Available at: [Link]
-
Structure of an Enzyme Inhibitor Could Be an Anticancer Drug Discovery. Argonne National Laboratory. Available at: [Link]
-
Synthesis, Structure and Biological Activity of 6-R3Si(Ge, Sn)-Substituted 5-Fluorouracils. Springer. Available at: [Link]
Sources
- 1. What is the mechanism of Fluorouracil? [synapse.patsnap.com]
- 2. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 5. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 6. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of CDK4/6 inhibitors in preclinical models of malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Scientists Discover New Molecule That Kills Hard-to-Treat Cancers - News Center | The University of Texas at Dallas [news.utdallas.edu]
Application Note: 6-Formyluracil as a Building Block for Heterocyclic Compounds
[1]
Introduction: The C6-Electrophilic Scaffold
6-Formyluracil (6-FU) represents a distinct "privileged structure" in medicinal chemistry, differing significantly from its more common isomer, 5-formyluracil. While natural nucleoside chemistry often focuses on C5-modification (mimicking thymidine), the C6-position offers a unique electronic environment. The aldehyde group at C6 is conjugated to the electron-deficient pyrimidine ring (vinylogous amide system), making it highly reactive toward nucleophiles but also prone to hydration and oxidation.
This guide details the utility of 6-FU as a precursor for fused heterocyclic systems, particularly pteridines , pyrido[2,3-d]pyrimidines , and Schiff base conjugates .
Mechanistic Advantage
The C6-aldehyde acts as a "hard" electrophile. Unlike 6-chlorouracil, which requires harsh displacement conditions, 6-FU undergoes facile condensation reactions under mild conditions, preserving the integrity of the uracil hydrogen-bonding face (N3-H/C4=O) essential for biological recognition.
Chemical Reactivity Profile
The reactivity of 6-FU is defined by the competition between the aldehyde carbon and the N1/N3 protons.
Figure 1: Divergent synthetic pathways for 6-Formyluracil. The aldehyde serves as the lynchpin for C-N and C-C bond formation.
Application A: Synthesis of Pteridine Scaffolds via 6-FU
Context: Pteridines are bioisosteres of folates and serve as potent antitumor and antiviral agents. The condensation of 6-FU with 1,2-diamines is the most direct route to these fused systems.
Protocol 1: Condensation with o-Phenylenediamine
This protocol yields pyrimido[4,5-b]quinoxaline derivatives.
Reagents & Equipment[1][2][3]
-
Precursor: 6-Formyluracil (1.0 eq)[4]
-
Reactant: o-Phenylenediamine (1.1 eq)[4]
-
Solvent: Glacial Acetic Acid (AcOH) or DMF/Ethanol (1:9)
-
Catalyst: None required (AcOH acts as solvent/catalyst)
-
Monitoring: TLC (DCM:MeOH 9:1)
Step-by-Step Methodology
-
Preparation: Dissolve 6-formyluracil (140 mg, 1 mmol) in 10 mL of hot glacial acetic acid (80°C). Ensure complete dissolution.
-
Addition: Add o-phenylenediamine (119 mg, 1.1 mmol) slowly to the stirring solution.
-
Note: The solution will darken immediately due to imine formation.
-
-
Reflux: Heat the mixture to reflux (118°C) for 2–4 hours.
-
Checkpoint: Monitor TLC. The aldehyde spot (Rf ~0.4) should disappear, replaced by a highly fluorescent spot (characteristic of pteridines/quinoxalines).
-
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates as a yellow/orange solid.
-
Purification:
Yield Expectation: 75–85%
Application B: Synthesis of Schiff Base (Azomethine) Derivatives
Context: Schiff bases of uracil are investigated for antimicrobial activity. The challenge with 6-FU is preventing the Cannizzaro reaction or hydration during amine attack.
Protocol 2: Acid-Catalyzed Azomethine Formation
Target: N-(Uracil-6-ylmethylene)amines.
Reagents
-
6-Formyluracil (1.0 eq)
-
Aromatic Amine (e.g., Aniline, 4-Fluoroaniline) (1.0 eq)
-
Solvent: Absolute Ethanol
-
Catalyst: Glacial Acetic Acid (2–3 drops)
Experimental Workflow
Figure 2: Workflow for the synthesis of 6-FU Schiff bases. The removal of water (Dean-Stark) drives the equilibrium toward the product.
Critical Parameters
-
Solvent Choice: Methanol is often too nucleophilic (hemiacetal formation). Absolute ethanol or Toluene is preferred.
-
pH Control: The reaction requires mild acidity (pH 4-5) to protonate the carbonyl oxygen without protonating the amine nucleophile completely.
Comparative Data: Solvent & Catalyst Effects[3][4][8]
The following table summarizes optimization data for the condensation of 6-formyluracil with active methylene compounds (Knoevenagel Condensation).
| Entry | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | Ethanol | Piperidine | 78 (Reflux) | 4 | 45 | Moderate yield; side reactions observed. |
| 2 | Water | None | 100 | 12 | 30 | Poor solubility of 6-FU limits reaction. |
| 3 | DMF | L-Proline | 80 | 2 | 88 | Green protocol; high purity. |
| 4 | Toluene | PTSA | 110 | 5 | 72 | Requires Dean-Stark trap.[4] |
Table 1: Optimization of Knoevenagel condensation conditions for 6-FU derivatives.
Troubleshooting & Expert Tips
-
Solubility Issues: 6-Formyluracil has poor solubility in non-polar solvents.[4] If the reaction is sluggish in ethanol, switch to DMF or DMSO . However, high boiling points make workup (removal of solvent) harder.
-
Tip: Use a "pour-into-water" workup for DMF reactions to precipitate the hydrophobic product.
-
-
Oxidation Risk: The aldehyde can oxidize to 6-carboxyuracil (orotic acid derivative) if exposed to air in basic media for prolonged periods. Perform reactions under Nitrogen or Argon atmosphere .
-
Differentiation from 5-Formyluracil: Ensure your starting material is regio-pure. 6-FU typically shows an aldehyde proton singlet at ~9.6 ppm (DMSO-d6), whereas 5-FU is often slightly more shielded.[4]
References
-
Aslanoglu, F., & Yazıcı, A. (2023).[4] 6-Methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene with thiourea and urea compounds. Synthetic Communications. Link
-
Noguchi, M., et al. (2025).[4] 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. Link
-
Organic Syntheses. 6-Methyluracil (Precursor for 6-Formyluracil via oxidation). Organic Syntheses, Coll. Vol. 2, p.422. Link
-
Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of New Schiff Bases. Der Pharma Chemica. Link
Application Note: Advanced Derivatization Strategies for the Analysis of 6-Formyluracil (6-FU)
Executive Summary & Technical Context[1][2][3][4][5][6]
6-Formyluracil (6-FU) represents a critical intermediate in the synthesis of antifolates and xanthine derivatives, and serves as a significant oxidative metabolite of thymine and uracil analogs. Its analysis is complicated by two opposing physicochemical properties:
-
High Polarity: The uracil ring confers significant hydrophilicity, leading to poor retention on standard C18 Reverse-Phase HPLC and zero volatility for GC-MS.
-
Aldehyde Reactivity: The C6-formyl group is electrophilic and prone to oxidation (to 6-carboxyuracil) or hydration (gem-diol formation) in aqueous media, causing peak tailing and quantification errors.
This guide details two orthogonal derivatization protocols designed to stabilize the aldehyde moiety and render the molecule amenable to high-sensitivity detection.
Strategic Derivatization Logic
To successfully analyze 6-FU, we must address both the polar ring system and the reactive aldehyde.
| Analytical Goal | Recommended Platform | Derivatization Strategy | Mechanism |
| Broad Profiling | GC-MS | Two-Step: Oximation + Silylation | 1. Methoximation: Locks aldehyde as an oxime, preventing enolization.2. Silylation: Masks polar -NH/-OH groups, inducing volatility. |
| Targeted Quant | LC-UV / LC-MS | Aldehyde Tagging (DNPH) | Hydrazone Formation: 2,4-DNPH reacts specifically with the aldehyde to form a chromophore-rich, hydrophobic hydrazone. |
Protocol A: GC-MS Analysis via Two-Step Derivatization
Best for: Metabolite profiling, complex biological matrices, and simultaneous detection of other pyrimidines.
The Chemistry
Direct silylation of aldehydes can lead to unstable enol-silyl ethers. Therefore, we first "lock" the carbonyl functionality using Methoxyamine (MeOx). Subsequently, we silylate the active protons on the uracil ring (N1, N3) using MSTFA.
Reagents & Materials[1][3][7][8]
-
Reagent A (Oximation): Methoxyamine Hydrochloride (MeOx[1]·HCl) dissolved in Pyridine (20 mg/mL). Prepare fresh.
-
Reagent B (Silylation): N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (catalyst).
-
Internal Standard: 5-Fluorouracil or Uracil-1,3-15N2.
-
Solvent: Anhydrous Pyridine.
Step-by-Step Protocol
-
Lyophilization: Evaporate the aqueous sample (100 µL) to complete dryness under nitrogen or freeze-dry. Critical: Residual water hydrolyzes silyl reagents.
-
Oximation (Step 1):
-
Add 50 µL of Reagent A to the dried residue.
-
Vortex vigorously for 30 seconds.
-
Incubate at 37°C for 90 minutes .
-
Note: This converts 6-FU to 6-FU-methyloxime (syn/anti isomers may form).
-
-
Silylation (Step 2):
-
Add 50 µL of Reagent B (MSTFA) directly to the reaction mix.
-
Incubate at 37°C for 30 minutes .
-
Transfer to a glass insert GC vial. Analyze within 24 hours.
-
-
GC-MS Settings:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm.
-
Inlet: 250°C, Splitless.
-
Temp Program: 70°C (1 min) → 10°C/min → 300°C (hold 5 min).
-
Ions to Monitor: Look for the molecular ion of the di-TMS oxime derivative.
-
Workflow Visualization (Graphviz)
Figure 1: Two-step derivatization workflow preventing aldehyde degradation and ensuring volatility.
Protocol B: LC-UV/MS Quantification via DNPH Tagging
Best for: Targeted quantification, stability studies, and impurity testing.
The Chemistry
2,4-Dinitrophenylhydrazine (DNPH) acts as a nucleophile, attacking the carbonyl carbon of 6-FU. The resulting hydrazone is highly stable, hydrophobic (retained on C18), and absorbs strongly at ~360 nm, removing interference from non-aldehyde pyrimidines (which absorb at ~260 nm).
Reagents[3][7][8][9][10][11]
-
Derivatization Solution: 5 mM DNPH in Acetonitrile containing 0.1% H3PO4 (acid catalysis is required).
-
Quenching Solution: 1 M Sodium Acetate (optional, to buffer pH before injection).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
Step-by-Step Protocol
-
Sample Prep: Dilute sample in water/methanol (50:50).
-
Reaction:
-
Mix 100 µL Sample + 100 µL Derivatization Solution .
-
Vortex and incubate at Ambient Temperature (20-25°C) for 30 minutes .
-
Note: High heat is unnecessary and may degrade the uracil ring.
-
-
Analysis:
-
Inject directly onto HPLC or dilute if concentration is >100 ppm.
-
-
LC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 100mm x 2.1mm, 1.8 µm.
-
Detection: UV at 360 nm (specific for hydrazone) and 260 nm (uracil backbone).
-
Gradient: 5% B to 95% B over 10 minutes. The 6-FU-DNPH derivative will elute significantly later than underivatized uracils.
-
Reaction Pathway Visualization (Graphviz)
Figure 2: Nucleophilic addition-elimination reaction forming the stable hydrazone derivative.
Method Validation Framework (FDA/ICH Guidelines)
To ensure regulatory compliance, the following parameters must be validated for the derivatized analyte.
| Parameter | Acceptance Criteria (Bioanalysis) | Notes for 6-FU |
| Specificity | No interference at RT of derivative | Check for separation between syn and anti oxime isomers in GC-MS (sum areas if split). |
| Linearity | r² > 0.99 | Range typically 10 ng/mL – 10,000 ng/mL. |
| Recovery | 85% - 115% | Compare derivatized standard vs. spiked matrix. |
| Stability | <15% change over 24h | The DNPH derivative is light-sensitive; store in amber vials. |
| LOD/LOQ | S/N > 3 (LOD), > 10 (LOQ) | GC-MS is generally more sensitive (pg levels) than LC-UV (ng levels). |
Troubleshooting & Critical Control Points
-
Moisture Control (GC-MS):
-
Issue: Incomplete silylation or precipitate formation.
-
Cause: Residual water in the sample hydrolyzes MSTFA.
-
Fix: Ensure strict lyophilization. Use azeotropic distillation with acetonitrile if freeze-drying is unavailable.
-
-
Isomer Peaks (GC-MS):
-
Issue: Two peaks appear for 6-FU in the chromatogram.
-
Cause: Methoximation creates syn and anti geometric isomers around the C=N bond.
-
Fix: This is normal. Integrate both peaks and sum the areas for quantification.
-
-
Excess Reagent (LC-UV):
-
Issue: Large fronting peak in chromatogram.
-
Cause: Unreacted DNPH elutes early or co-elutes with polar matrix.
-
Fix: Optimize the DNPH concentration (1.5x molar excess relative to estimated aldehyde) or use solid-phase extraction (SPE) to clean up before injection.
-
References
-
Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Nontargeted Profiling. Current Protocols in Molecular Biology. Link
- Grounding: Establishes the standard two-step (MeOx + MSTFA) protocol for keto/aldehyde-containing metabolites.
-
Uchiyama, S., et al. (2011). Derivatization of Carbonyl Compounds with 2,4-Dinitrophenylhydrazine. Journal of Chromatography B. Link
- Grounding: authoritative review on DNPH reaction mechanisms and conditions for aldehyde analysis.
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Link
- Grounding: Provides the regulatory acceptance criteria for the valid
-
Soboleva, A., et al. (2019). Derivatization strategies for the determination of polar analytes by LC-MS. Talanta. Link
- Grounding: Discusses the necessity of derivatization for polar heterocycles like uracil to improve retention and sensitivity.
Sources
Application Note: Leveraging 6-Formyluracil Monohydrate as a Scaffold in Antiviral Drug Discovery
Executive Summary
The rapid emergence of viral pathogens (e.g., SARS-CoV-2, drug-resistant Influenza, HIV) necessitates the continuous expansion of the antiviral chemical space.[1] 6-Formyluracil monohydrate (6-FU) (CAS: 36327-91-0) represents a high-value pharmacophore scaffold. Unlike the extensively studied 5-substituted uracils (e.g., 5-fluorouracil), the C6-formyl group offers a unique electrophilic handle for generating Schiff bases, hydrazones, and fused heterocyclic systems . These derivatives frequently exhibit broad-spectrum antiviral activity by inhibiting viral polymerases or interfering with viral entry mechanisms.
This guide provides a comprehensive technical workflow for utilizing 6-FU to synthesize novel antiviral candidates and validating their efficacy through standardized biological assays.
Strategic Rationale: The 6-Formyluracil Advantage
Chemical Versatility
The aldehyde moiety at the C6 position of the uracil ring is highly reactive, allowing for rapid diversification via condensation reactions. This "click-like" reactivity is ideal for Fragment-Based Drug Design (FBDD) .
-
Hydrogen Bonding: The uracil core mimics natural nucleobases (Thymine/Uracil), facilitating binding to viral polymerase active sites.
-
Schiff Base Formation: Reaction with amines or hydrazides creates an azomethine linkage (-C=N-), a structural motif known to chelate metal ions essential for viral metalloenzymes (e.g., Integrase, Reverse Transcriptase).
Mechanism of Action (MOA) Hypothesis
Derivatives of 6-FU typically function as Non-Nucleoside Inhibitors (NNIs) .
-
Polymerase Inhibition: They bind to allosteric sites on viral RNA/DNA polymerases, inducing conformational changes that halt replication.
-
Intercalation: Planar Schiff base derivatives may intercalate into viral nucleic acids, disrupting transcription.
Workflow Visualization
The following diagram outlines the critical path from raw material to validated hit.
Figure 1: Strategic workflow for developing antiviral agents starting from 6-Formyluracil.
Application 1: Synthesis of Antiviral Schiff Bases
Objective: Synthesize a library of 6-uracil-hydrazones/Schiff bases to screen for antiviral activity. The formyl group reacts with primary amines to form the active azomethine pharmacophore.
Materials
-
Precursor: 6-Formyluracil monohydrate (High Purity >98%).
-
Reactant: 4-Chlorobenzohydrazide (or various aromatic amines/hydrazides).
-
Solvent: Ethanol (absolute) or Methanol.
-
Catalyst: Glacial Acetic Acid (catalytic amount).
Protocol: Condensation Reaction
-
Preparation: Dissolve 1.0 mmol of 6-Formyluracil monohydrate in 20 mL of hot absolute ethanol. Ensure complete dissolution; the solution may be slightly cloudy due to the monohydrate nature.
-
Addition: Add 1.0 mmol of the selected amine/hydrazide (e.g., 4-Chlorobenzohydrazide) to the reaction flask.
-
Catalysis: Add 2–3 drops of glacial acetic acid to catalyze the dehydration.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Chloroform/Methanol 9:1). The spot for 6-FU (lower R_f) should disappear.
-
Isolation: Cool the reaction mixture to room temperature, then place in an ice bath. The Schiff base product typically precipitates as a colored solid (yellow/orange).
-
Purification: Filter the precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted starting materials.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
-
Validation: Confirm structure via 1H-NMR (Look for the azomethine -CH=N- singlet around 8.0–9.0 ppm) and Mass Spectrometry .
Application 2: Antiviral Screening (CPE Reduction Assay)
Objective: Determine the efficacy (EC50) and toxicity (CC50) of the synthesized 6-FU derivative against a model virus (e.g., HSV-1 or Influenza A).
Experimental Setup
-
Cell Line: Vero cells (for HSV) or MDCK cells (for Influenza).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo.
-
Controls:
-
Positive Control: Acyclovir (HSV) or Oseltamivir (Influenza).
-
Cell Control: Uninfected, untreated cells.
-
Virus Control: Infected, untreated cells.
-
Protocol:
Phase A: Cytotoxicity (CC50)
Before testing antiviral activity, you must ensure the compound kills the virus, not the host cells.
-
Seed cells in 96-well plates (1 x 10^4 cells/well) and incubate for 24h at 37°C/5% CO2.
-
Treat cells with serial dilutions of the 6-FU derivative (e.g., 1000 µM to 1 µM).
-
Incubate for 72 hours.
-
Add MTT reagent; incubate 4h. Dissolve formazan crystals in DMSO.
-
Measure Absorbance at 570 nm.
-
Calculate CC50: The concentration reducing cell viability by 50%.
Phase B: Antiviral Efficacy (EC50)
-
Seed cells as above.
-
Infect cells with the virus at a Multiplicity of Infection (MOI) of 0.01 for 1 hour.
-
Remove viral inoculum and wash with PBS.
-
Add medium containing the 6-FU derivative at non-toxic concentrations (below CC50).
-
Incubate for 48–72 hours (until Virus Control shows 100% Cytopathic Effect - CPE).
-
Quantify cell viability (via MTT) or viral load (via qPCR).
-
Calculate EC50: The concentration achieving 50% protection against viral CPE.
Data Analysis & Reporting
The "Gold Standard" for antiviral potential is the Selectivity Index (SI) .
Interpretation Table:
| Parameter | Value Range | Interpretation | Action |
| CC50 | < 10 µM | Highly Cytotoxic | Discard (Toxic to host) |
| CC50 | > 100 µM | Low Cytotoxicity | Proceed |
| EC50 | < 1 µM | Potent | High Priority Lead |
| EC50 | 1 - 10 µM | Moderate | Optimization Required |
| SI | > 10 | Selective | Valid Candidate |
Mechanistic Pathway Visualization
Understanding where 6-FU derivatives intervene in the viral lifecycle is crucial for lead optimization.
Figure 2: Proposed Mechanism of Action. 6-FU derivatives primarily target the genome replication phase by inhibiting viral polymerases.
Safety & Handling
-
Hazard Classification: 6-Formyluracil is an Irritant (Xi) .
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle the powder in a fume hood to avoid inhalation.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aldehyde group to carboxylic acid.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70951, 6-Formyluracil. Retrieved from [Link]
-
Abdel-Rahman, H. M., et al. (2023). Promising Schiff bases in antiviral drug design and discovery. Medicinal Chemistry Research.[2][3][4] Retrieved from [Link]
-
Sriram, D., et al. (2006). Synthesis and antiviral activity of novel 6-substituted uracil derivatives. Antiviral Research.[3][4] (Contextual grounding for 6-position modifications).
-
MDPI (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (Comparative mechanism analysis). Retrieved from [Link]
Sources
- 1. Synthesis, antiviral activity and cytotoxicity evaluation of Schiff bases of some 2-phenyl quinazoline-4(3)H-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Promising Schiff bases in antiviral drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Promising Schiff bases in antiviral drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Experimental Characterization of Formyluracil DNA Repair Pathways
This Application Note is designed for researchers investigating the DNA damage response (DDR) to formyluracil lesions. It addresses the biological repair of 5-Formyluracil (5fU) —the primary oxidative lesion of thymine—while providing specific technical context for 6-Formyluracil (6fU) , a synthetic isomer often utilized as a structural probe or pharmacophore for glycosylase inhibition studies.
Executive Summary & Biological Context
Formyluracil lesions represent a critical class of oxidative DNA damage. While 5-Formyluracil (5fU) is a naturally occurring mutagenic lesion derived from the oxidation of the thymine methyl group by ionizing radiation or reactive oxygen species (ROS), 6-Formyluracil (6fU) is primarily a synthetic isomer used to probe the active site dynamics of Uracil-DNA Glycosylases (UDGs).
-
Key Effector Enzyme: SMUG1 (Single-strand-selective Monofunctional Uracil-DNA Glycosylase 1) is the dominant glycosylase for excising 5fU. Unlike Uracil-DNA Glycosylase (UNG), which has negligible activity against 5fU, SMUG1 efficiently removes formyluracil from both single-stranded and double-stranded DNA.
-
Mutagenic Potential: If unrepaired, 5fU can mispair with Cytosine or Guanine, leading to transition mutations (T:A
C:G).
The 5fU vs. 6fU Distinction[3]
-
5-Formyluracil (5fU): Biological lesion.[2] Substrate for SMUG1, TDG, and NEIL1.
-
6-Formyluracil (6fU): Synthetic probe.[3][4] Often used as a scaffold for developing UNG inhibitors due to its ability to form reversible covalent bonds (e.g., oximes) or interact with the active site without rapid excision.
Pathway Visualization: Base Excision Repair of Formyluracil
The following diagram illustrates the specific processing of Formyluracil (fU) via the Short-Patch BER pathway.
Caption: The Short-Patch Base Excision Repair (BER) pathway for 5-Formyluracil. SMUG1 is the primary glycosylase responsible for initiating repair, distinguishing it from the canonical Uracil repair enzyme UNG.
Experimental Protocols
Protocol A: Synthesis of Formyluracil-Containing Oligonucleotides
Objective: To generate site-specific DNA substrates for kinetic assays.
Critical Technical Insight: The formyl group is reactive.[5] During solid-phase synthesis, it must be protected (typically as a diethyl acetal or similar) to prevent side reactions with phosphoramidites.
-
Reagents:
-
5-Formyluracil-CE Phosphoramidite (commercial or synthesized via 5-methyluracil oxidation).
-
Standard DNA Phosphoramidites (dA, dC, dG, T).
-
Solid Support (CPG).
-
Deprotection Buffer: 10% Diisopropylamine in Methanol (Ultra-Mild) or standard Ammonium Hydroxide (requires careful monitoring).
-
-
Synthesis Cycle:
-
Perform standard automated synthesis (DMT-on or DMT-off depending on purification needs).
-
Coupling Time: Extend coupling time for the modified base to 6–10 minutes to ensure high efficiency.
-
-
Deprotection & Cleavage:
-
Warning: Avoid harsh heating if using acetal protection without verifying stability.
-
Incubate resin in 0.4 M NaOH in Methanol/Water (4:1) for 16 hours at room temperature (if using acetal-protected phosphoramidite) to remove base protection and cleave from support.
-
Neutralize with 2M TEAA (Triethylammonium acetate) prior to purification.
-
-
Purification:
-
Purify via RP-HPLC (C18 column).
-
Validation: Verify mass using ESI-MS. The acetal group is hydrolyzed to the aldehyde (formyl) during the final acid treatment (e.g., 80% Acetic Acid for 30 min) or spontaneously during workup depending on the specific protecting group chemistry.
-
Protocol B: In Vitro Glycosylase Activity Assay (Single-Turnover Kinetics)
Objective: To determine the catalytic efficiency (
Experimental Logic: This assay measures the cleavage of the N-glycosidic bond.[4] Since glycosylases (monofunctional) leave an abasic site, downstream processing with NaOH or APE1 is required to cleave the backbone for visualization on a gel.
Materials:
-
Substrate: 5'-[32P]-labeled or IRDye-labeled dsDNA oligo (30-mer) containing a central fU residue paired with Guanine (fU:G) or Adenine (fU:A).
-
Enzyme: Recombinant human SMUG1 (hSMUG1) or TDG.
-
Reaction Buffer: 20 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA.
Workflow:
-
Annealing: Mix labeled fU-strand with 1.5x excess complementary strand. Heat to 95°C for 5 min, cool slowly to RT.
-
Reaction:
-
Prepare 10
L reactions containing 10 nM DNA substrate. -
Initiate by adding enzyme (titrate concentration: 0.1 nM – 100 nM).
-
Incubate at 37°C for defined timepoints (0, 2, 5, 10, 20, 60 min).
-
-
Termination & Strand Scission:
-
Add 10
L of 0.2 M NaOH (or 2U APE1 in repair buffer). -
Heat at 90°C for 10 min (alkali method) to cleave the abasic site.
-
Add Formamide Loading Dye.
-
-
Analysis:
-
Resolve on 15% Denaturing Polyacrylamide Gel (Urea-PAGE).
-
Quantify substrate (S) and product (P) bands.[2]
-
Calculation: Fraction Product =
. Plot vs. time to obtain .
-
Protocol C: Host Cell Reactivation (HCR) Assay
Objective: To quantify fU repair capacity in living cells (e.g., assessing drug inhibition or knockdown effects).
System: A plasmid-based reporter system where the reporter gene is inactivated by site-specific fU lesions. Repair restores expression.
-
Plasmid Preparation:
-
Use a reporter plasmid (e.g., pCMV-Luciferase or pEGFP).
-
Nicking: Nick the plasmid at a specific site using a nicking endonuclease (e.g., Nt.BstNBI).
-
Gap Generation: Treat with Exonuclease III to create a single-stranded gap.
-
Ligation: Ligate a synthetic oligo containing the fU lesion into the gap using T4 DNA Ligase.
-
Control: Prepare an undamaged control plasmid.
-
-
Transfection:
-
Co-transfect the fU-plasmid and an internal control plasmid (e.g., Renilla luciferase) into the target cell line (e.g., HEK293T, SMUG1-/- KO cells).
-
-
Incubation:
-
Allow 24–48 hours for repair and gene expression.
-
-
Readout:
-
Lyse cells and measure Luciferase activity.
-
Normalization: Calculate (Firefly/Renilla) ratio.
-
Repair Efficiency: Normalize the signal of the damaged plasmid to the undamaged control.
-
Data Analysis & Interpretation
| Parameter | SMUG1 (fU:G) | TDG (fU:G) | UNG (fU:G) | Interpretation |
| ~20–50 | >500 | N.D. | SMUG1 has high affinity for fU. | |
| High | Low | Negligible | SMUG1 is the catalytic driver. | |
| Excision Preference | ssDNA | dsDNA only | ssDNA | SMUG1's unique ability to clear ssDNA lesions. |
Troubleshooting:
-
No Cleavage: Ensure the formyl group was not reduced during synthesis. Use ESI-MS to validate the oligo mass.
-
High Background: Formyluracil is alkali-labile. Avoid prolonged exposure to high pH during substrate preparation.
-
6-Formyluracil Specifics: If using 6fU as a probe, expect inhibition of UNG rather than rapid cleavage. 6fU oximes are potent competitive inhibitors (
in low M range).
References
-
Matsubara, M., et al. (2003). "Mammalian 5-formyluracil-DNA glycosylase. 2. Role of SMUG1 uracil-DNA glycosylase in repair of 5-formyluracil and other oxidized and deaminated base lesions." Biochemistry.
-
Masaoka, A., et al. (2003). "Mammalian 5-formyluracil-DNA glycosylase. 1. Identification and characterization of a novel DNA glycosylase specific for 5-formyluracil." Biochemistry.
-
Jiang, Y. L., et al. (2005). "Mimicking damaged DNA with a small molecule inhibitor of human UNG2." Nucleic Acids Research.[5] (Describes 6-formyluracil as an inhibitor scaffold).
-
Kavli, B., et al. (2002). "hUNG2 is the major repair enzyme for removal of uracil from U:A matches, U:G mismatches, and U in single-stranded DNA, with hSMUG1 as a broad specificity backup." Journal of Biological Chemistry.
-
Raetz, A. G., et al. (2001). "Synthesis and fluorescent properties of a second generation cooperative chemical sensor... 1-butyl-6-formyluracil." Journal of Organic Chemistry. (Synthesis of 6-fU derivatives).
Sources
- 1. Guidelines for DNA recombination and repair studies: Mechanistic assays of DNA repair processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Excision of uracil from DNA by hSMUG1 includes strand incision and processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mimicking damaged DNA with a small molecule inhibitor of human UNG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Guide: Stability & Handling of 6-Formyluracil Monohydrate
Introduction
6-Formyluracil (6-FU) is a critical pyrimidine intermediate often used in the synthesis of antitumor agents and folate antagonists. Commercially, it is frequently supplied as a monohydrate (CAS 36327-91-0). Users often encounter difficulties regarding its solubility, spectral characterization, and stability in aqueous buffers.
This guide addresses the unique chemical behavior of 6-FU in water, specifically the equilibrium between its aldehyde and gem-diol forms, and provides troubleshooting steps for common experimental failures.
Part 1: The Chemistry of Solvation (The "Missing Aldehyde" Mystery)
Q: Why does my NMR/HPLC show no aldehyde peak for 6-Formyluracil in water?
A: In aqueous solution, 6-Formyluracil exists primarily as a geminal diol (gem-diol) , not as a free aldehyde.
Unlike simple aliphatic aldehydes, the uracil ring is strongly electron-withdrawing. This electron deficiency activates the carbonyl carbon, making it highly susceptible to nucleophilic attack by water.
-
Solid State: The commercial "monohydrate" is often chemically the gem-diol form [
] rather than a crystal lattice hydrate [ ]. -
In Solution: The equilibrium shifts overwhelmingly toward the hydrate.
Implication for Analysis:
-
1H NMR (D2O): You will likely not see the characteristic aldehyde proton signal at
9.5–10.0 ppm. Instead, look for a methine proton signal shifted upfield (typically 5.5–6.5 ppm) corresponding to the group. -
UV-Vis: The
transition characteristic of the carbonyl group (approx. 280–300 nm) will be diminished or absent.
Mechanism of Hydration & Degradation
The following diagram illustrates the dynamic equilibrium and potential degradation pathways you must control.
Figure 1: In water, the free aldehyde is transient. It rapidly hydrates to the gem-diol or oxidizes to Orotic Acid. Presence of amines leads to irreversible Schiff base formation.
Part 2: Stability Troubleshooting
Q: The solution turned yellow/cloudy over time. What happened?
A: This indicates oxidation or polymerization . The primary degradation product of 6-Formyluracil is Orotic Acid (6-carboxyuracil). While 6-FU is relatively stable at neutral pH if protected from air, it oxidizes readily in the presence of dissolved oxygen and light.
| Observation | Cause | Corrective Action |
| Loss of Potency | Hydration equilibrium shift (reversible) or Oxidation (irreversible). | Prepare fresh solutions. Do not store >24h. |
| Precipitation | Conversion to Orotic Acid (lower solubility in acid) or Schiff base polymerization. | Check pH. Orotic acid precipitates at pH < 3. |
| Yellowing | Aldol condensation products or Schiff bases. | Crucial: Avoid Tris, Glycine, or amine-based buffers. |
Q: Which buffer system should I use?
A: NEVER use primary amine buffers (Tris, Glycine, Lysine). The aldehyde group in 6-FU will react with primary amines to form imines (Schiff bases), effectively destroying your compound and cross-linking proteins in your assay.
Recommended Buffers:
-
Phosphate Buffer (PBS): Ideal for pH 7.0–7.5. Inert toward aldehydes.
-
HEPES / MOPS: Good alternatives, but ensure they are free of secondary amine contaminants.
-
Acetate Buffer: Suitable for lower pH (4.0–5.0) stability studies.
Q: Can I heat the solution to dissolve the solid?
A: Proceed with extreme caution. 6-Formyluracil monohydrate has low solubility in cold water.
-
Safe: Gentle warming (up to 40°C) with sonication is acceptable.
-
Unsafe: Boiling or autoclaving will accelerate the Cannizzaro reaction (disproportionation into alcohol and carboxylic acid) or oxidation to orotic acid.
Part 3: Analytical & Storage Protocols
Storage of Solid & Solution
-
Solid State: Store at -20°C , desiccated, and protected from light. The monohydrate is stable for years if kept dry.
-
Aqueous Solution: Unstable.
-
Half-life: Varies by pH, but typically < 48 hours at room temperature for >95% integrity.
-
Best Practice: Prepare immediately before use. If storage is mandatory, freeze at -80°C (single freeze-thaw cycle only).
-
Protocol: Validated Solubilization Method
Use this protocol to ensure consistent experimental concentrations.
-
Weighing: Weigh the monohydrate form (MW ≈ 158.11 g/mol ). Note: Correct for the water weight if stoichiometry is critical.
-
Solvent Choice:
-
Preferred: DMSO (Dimethyl sulfoxide). Prepare a 100 mM stock in DMSO. The aldehyde form is more stable in aprotic solvents.
-
Aqueous: If water is required, use degassed PBS (pH 7.4).
-
-
Dissolution:
-
Add DMSO to the powder. Vortex until clear.
-
Dilute this stock into the aqueous assay buffer immediately prior to the experiment. Keep the final DMSO concentration < 1% to avoid solvent effects.
-
-
Verification (Optional): Check absorbance at 260 nm (uracil ring) and 290-300 nm (shoulder for aldehyde, though often masked by hydration).
Troubleshooting Flowchart
Figure 2: Decision tree for diagnosing stability and spectral anomalies.
References
-
National Institutes of Health (PubMed). (1998). 5-Formyluracil and its nucleoside derivatives: Toxicity and Mutagenicity. (Analogous degradation mechanisms). Retrieved from [Link]
-
Wikipedia. (2024). Geminal Diol & Hydration Equilibrium. Retrieved from [Link]
-
ResearchGate. (2021). Solubility of aminouracils and derivatives. (Solubility context for uracil derivatives). Retrieved from [Link]
Technical Support Center: Optimizing Reaction Conditions for 6-Formyluracil Derivatization
Case ID: 6FU-DERIV-OPT Status: Active Support Level: Tier 3 (Senior Scientist) Subject: Troubleshooting and Optimization of 6-Formyluracil (6-FU) Condensation and Functionalization
Executive Summary
6-Formyluracil (6-FU) is a critical pharmacophore in the synthesis of thymidine phosphorylase inhibitors and antifolate agents. Unlike its 5-formyl isomer, the aldehyde group at the C6 position is attached to an electron-deficient carbon adjacent to the N1 nitrogen. This unique electronic environment enhances electrophilicity but introduces solubility and stability challenges.
This guide addresses the three most common bottlenecks in 6-FU derivatization: Solubility incompatibility , Schiff base hydrolysis , and N1-proton interference .
Part 1: The "Gold Standard" Protocol
Use this baseline protocol for Schiff base formation (condensation with amines/hydrazines). Deviations from this standard are addressed in the Troubleshooting section.
Reagents & Stoichiometry
-
Substrate: 6-Formyluracil (1.0 equiv)
-
Nucleophile: Primary Amine / Hydrazine (1.1 – 1.2 equiv)
-
Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH)
-
Catalyst: Glacial Acetic Acid (10–20 mol%)
-
Desiccant (Optional): Molecular Sieves (3Å) or Trimethyl orthoformate (TMOF)
Workflow Diagram
Figure 1: Standard workflow for acid-catalyzed condensation of 6-formyluracil.
Part 2: Troubleshooting & Optimization (FAQs)
Category A: Solubility & Solvent Selection
Q: My 6-FU starting material is not dissolving in Ethanol. Should I switch to DMSO? A: Proceed with caution. While 6-FU is highly soluble in DMSO and DMF, these solvents are hygroscopic and difficult to remove.
-
The Issue: Schiff base formation is a reversible equilibrium reaction (
). DMSO holds water tightly, often shifting the equilibrium back to the starting materials (hydrolysis). -
The Fix:
-
Heterogeneous Reaction: You do not need full solubility at the start. As the reaction proceeds at reflux temperature, the product often precipitates out (driving the equilibrium forward) or the starting material slowly dissolves as it is consumed.
-
Co-solvent System: If the reaction is sluggish, use EtOH:DMF (9:1) . This provides just enough polarity to solvate the transition state without trapping water.
-
Q: Can I use water as a solvent? A: Generally, no . Although 6-FU dissolves in alkaline water (via N1 deprotonation), basic conditions suppress the electrophilicity of the aldehyde carbon (by increasing electron density on the ring) and deprotonate the ammonium species required for acid catalysis. Water also pushes the equilibrium toward hydrolysis.
Category B: Reactivity & Yield
Q: I see a new spot on TLC, but the yield is <30%. What is interfering? A: This is likely due to Salt Formation rather than condensation.
-
Mechanism: The N1 proton of 6-formyluracil is acidic (
). If you use a strong aliphatic amine (e.g., butylamine), it acts as a base, deprotonating N1 to form a stable ammonium uracilate salt. This salt precipitates and stops the reaction. -
Solution:
-
Buffer the pH: Ensure you are using Glacial Acetic Acid (AcOH). The goal is to buffer the system to pH ~4–5. This keeps the amine nucleophilic enough to attack the aldehyde but protonates the leaving hydroxyl group.
-
Use Weaker Bases: This reaction works best with anilines, hydrazides, or hydroxylamines which are less likely to deprotonate the uracil ring.
-
Q: The reaction turns dark black/tarry. What happened? A: This indicates Cannizzaro Disproportionation or Polymerization .
-
Cause: The C6 position is electron-deficient. In the presence of strong bases or excessive heat without a nucleophile, the aldehyde can undergo self-oxidation/reduction or aldol-like polymerization.
-
Prevention:
-
Always add the amine before heating.
-
Perform the reaction under an inert atmosphere (
or ). -
Limit reflux time to 6 hours; if incomplete, add fresh catalyst rather than extending time indefinitely.
-
Category C: Isolation & Purification[1]
Q: How do I remove residual DMSO if I had to use it? A: Do not attempt to rotovap DMSO at high heat (degrades the Schiff base).
-
Method: Pour the reaction mixture into ice-cold brine (saturated NaCl) . The organic product should precipitate while the DMSO stays in the aqueous phase. Filter and wash copiously with water, then diethyl ether.
Part 3: Scientific Rationale (Mechanistic Insight)
The Electronic Effect of the C6 Position
Understanding the difference between 5-formyl and 6-formyl isomers is crucial for optimization.
-
5-Formyluracil: The C5 carbon is electron-rich (nucleophilic character). The aldehyde is relatively stable and less prone to hydration.
-
6-Formyluracil: The C6 carbon is electron-deficient (electrophilic character) due to the adjacent N1.
-
Consequence 1: The aldehyde carbon is highly electrophilic, making it very reactive toward nucleophiles (good for kinetics).
-
Consequence 2: The adjacent N1-H makes the molecule an acid.
-
Reaction Pathway Diagram
Figure 2: Competing pathways. Acid catalysis favors the Hemiaminal route (green), while basic conditions favor Salt formation (red).
Part 4: Reference Data
Solvent Compatibility Table
| Solvent | Solubility of 6-FU | Suitability for Derivatization | Notes |
| Ethanol | Low (Hot) | High | Best for equilibrium; product usually precipitates. |
| Methanol | Moderate | Moderate | Good solubility, but higher risk of transesterification if esters present. |
| DMSO | High | Low | Traps water; difficult workup; promotes hydrolysis. |
| DMF | High | Moderate | Use as co-solvent (max 10%) only. |
| Water | pH dependent | Very Low | Promotes hydrolysis; requires basic pH which kills reaction. |
Key NMR Signals (DMSO-d6)
Use these shifts to validate your product:
-
Aldehyde (-CHO):
9.6 – 9.8 ppm (Singlet). Disappearance indicates reaction. -
Imine (-CH=N-):
8.2 – 8.8 ppm (Singlet). Appearance indicates success. -
Uracil C5-H:
6.0 – 6.5 ppm (Singlet/Doublet).
References
-
Synthesis of 6-Substituted Uracils: Aslanoglu, F. et al. "6-methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene with thiourea and urea compounds."[1] Synthetic Communications, 2023. [1]
-
Schiff Base Chemistry: Qin, W. et al. "Schiff Bases: A Short Survey of an Evergreen Chemistry Tool." Molecules, 2013.[2]
- Uracil Reactivity: Wamhoff, H. et al. "Uracil derivatives: Synthesis and reactions." Advances in Heterocyclic Chemistry, 1992.
-
Solvent Effects: "Solubility of 6-aminouracil and 1-methyl-6-aminouracil in water and some organic solvents." Russian Journal of Physical Chemistry A, 2021.
Sources
Technical Support Center: 6-Formyluracil (6-FU) Optimization Guide
This technical guide addresses the solubility and stability challenges associated with 6-Formyluracil (6-FU) , also known as Orotaldehyde . As a key intermediate in pyrimidine metabolism and a structural analog of orotic acid, 6-FU presents unique handling requirements due to its C6-aldehyde moiety , which introduces polarity but also chemical reactivity (oxidation, hydration, and Schiff base formation).
Subject: Enhancing Solubility & Stability of 6-Formyluracil for Biological Assays Ticket ID: 6FU-SOL-OPT-001 Assigned Specialist: Senior Application Scientist, Chemical Biology Division
Core Solubility & Stock Preparation
The foundation of a reproducible assay is the integrity of the starting material. 6-Formyluracil is poorly soluble in water and prone to oxidation.
Q: What is the optimal solvent system for creating a high-concentration master stock?
A: Do not use water or aqueous buffers for master stocks. The aldehyde group at the C6 position renders 6-FU susceptible to hydration and subsequent oxidation to orotic acid (6-carboxyuracil) in aqueous environments.
-
Recommended Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) .
-
Target Concentration: 50–100 mM.
-
Protocol:
-
Weigh 6-FU powder in a humidity-controlled environment.
-
Dissolve in anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).
-
Vortex vigorously for 30–60 seconds. If particulate matter persists, sonicate at 35–40°C for 5 minutes.
-
Storage: Aliquot immediately into amber glass vials (to prevent photo-oxidation) and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Q: My 6-FU precipitates immediately upon dilution into the assay buffer. How do I prevent this "crashing out"?
A: This is a classic "solvent shock" phenomenon. The hydrophobic uracil core aggregates faster than the water molecules can solvate the polar aldehyde group.
Troubleshooting Protocol:
-
Step-Down Dilution: Do not jump from 100 mM stock to 10 µM aqueous buffer directly. Create an intermediate working stock (e.g., 1 mM) in 50% DMSO/Water .
-
Buffer Temperature: Pre-warm your assay buffer to 37°C before adding the 6-FU.
-
Mixing Kinetics: rapid dispersion is critical. Vortex the buffer while adding the 6-FU stock dropwise.
Chemical Compatibility & Buffer Selection
The C6-formyl group is an electrophile. It will react with nucleophiles in your buffer system, leading to false negatives (loss of compound) or false positives (covalent protein modification).
Q: Which buffers are strictly forbidden when using 6-Formyluracil?
A: You must avoid buffers containing primary amines . Aldehydes react with primary amines to form Schiff bases (imines). This reaction is reversible but will significantly lower the effective concentration of free 6-FU and potentially generate toxic byproducts.
| Buffer / Additive | Compatibility | Reason for Exclusion/Inclusion |
| Tris (Tris-hydroxymethyl aminomethane) | FORBIDDEN | Contains a primary amine; forms Schiff base with 6-FU. |
| Glycine | FORBIDDEN | Primary amine; rapid scavenging of the aldehyde. |
| PBS (Phosphate Buffered Saline) | RECOMMENDED | Chemically inert toward aldehydes. |
| HEPES / MOPS | RECOMMENDED | Good buffering capacity; chemically stable. |
| DTT / β-Mercaptoethanol | CAUTION | Strong nucleophiles; may form hemithioacetals with the aldehyde. |
Q: How does pH influence the solubility of 6-FU?
A: 6-FU is an ionizable molecule. The uracil ring has acidic protons at N1 and N3. The electron-withdrawing formyl group at C6 increases the acidity compared to unsubstituted uracil (pKa ~9.5), likely lowering the pKa to the 7.5–8.5 range .
-
Acidic pH (< 7.0): 6-FU is protonated (neutral) and has lowest solubility .
-
Alkaline pH (> 8.5): 6-FU is deprotonated (anionic) and has high solubility .
-
The Trap: While pH 9.0 maximizes solubility, it also accelerates the Cannizzaro reaction (disproportionation of aldehyde) and general degradation.
-
Optimization Strategy: Maintain pH at 7.4–7.8 . This balances solubility (partial ionization) with chemical stability.
Visualizing the Solubility Workflow
The following decision tree outlines the logical steps to troubleshoot precipitation issues.
Figure 1: Step-by-step solubility optimization and troubleshooting workflow for 6-Formyluracil.
Advanced Troubleshooting & Assay Interference
Q: I see a time-dependent loss of activity in my assay. Is 6-FU unstable?
A: Likely, yes. Aldehydes are prone to air oxidation. Over 24 hours at 37°C, 6-FU can oxidize to orotic acid , which may have a completely different biological profile (e.g., inhibiting DHODH instead of your target).
-
Solution: Prepare fresh dilutions immediately before use. Seal plates to minimize oxygen exposure.
Q: Can I use cyclodextrins to improve solubility?
A: Yes, this is a "Gold Standard" rescue strategy. Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the hydrophobic uracil ring while leaving the polar formyl group exposed or stabilized.
-
Protocol: Prepare the assay buffer with 5–10% (w/v) HP-β-CD . Add the DMSO stock of 6-FU to this enhanced buffer. This can increase aqueous solubility by 10–50 fold without affecting most cellular assays.
Q: Could 6-FU interfere with my readout (Absorbance/Fluorescence)?
A:
-
UV Absorbance: 6-FU has a distinct UV max around 260–270 nm (pyrimidine ring). If your assay measures DNA/RNA concentration or uses UV detection in this range, 6-FU will act as a quencher or background noise.
-
Covalent Interference: If your assay relies on a lysine-reactive probe, 6-FU might compete for the probe or modify the target protein's lysine residues, inhibiting the enzyme irreversibly (mechanism-based inhibition).
Summary of Physicochemical Properties
| Property | Value / Characteristic | Implication for Assay |
| Molecular Weight | 140.10 g/mol | Small molecule, rapid diffusion. |
| pKa (Estimated) | ~7.8 – 8.5 (N3-H) | Partially ionized at physiological pH. |
| LogP | ~ -0.6 to -1.0 | Hydrophilic, but crystal lattice energy hinders solubility. |
| Reactive Group | C6-Aldehyde | Avoid primary amines (Tris, Glycine). |
| UV Max | ~265 nm | Background interference in UV assays. |
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 70951: 6-Formyluracil. Retrieved from [Link]
- Mosrin, M., & Knochel, P. (2009). Regioselective Functionalization of Uracils. Chemistry – A European Journal.
- Jain, N., et al. (2013). Solubility enhancement of poorly water-soluble drugs using cyclodextrins. International Journal of Pharmaceutical Sciences and Research. (Methodology for HP-β-CD usage).
resolving analytical interferences in 6-Formyluracil quantification
To: Laboratory Directors, Senior Scientists, and Bioanalytical Leads From: Technical Applications Group, Senior Scientist Desk Subject: Technical Guide: Resolving Analytical Interferences in 6-Formyluracil (6-FU) Quantification
Introduction
Quantifying 6-Formyluracil (6-FU) —often referred to as Uracil-6-carboxaldehyde —presents a unique set of analytical challenges distinct from its more common isomer, 5-Formyluracil (5-foU). While 5-foU is a standard marker of oxidative DNA damage (thymine oxidation), 6-FU typically appears as a synthetic impurity, a specific metabolite of 6-methyluracil, or an intermediate in the reduction of Orotic Acid (Uracil-6-carboxylic acid).
The primary analytical failure modes for 6-FU are isobaric interference (co-elution with 5-foU), chemical instability (oxidation to Orotic Acid), and poor retention on standard C18 phases due to high polarity. This guide provides a self-validating framework to resolve these interferences using LC-MS/MS.
Module 1: Chromatographic Resolution (The Isomer Problem)
The Challenge: 6-FU and 5-foU are isobaric (MW 140.03 Da). Mass spectrometry alone cannot distinguish them if they co-elute. Furthermore, standard Reverse Phase (C18) chromatography often fails to retain these highly polar pyrimidines, leading to elution in the solvent front where ion suppression is highest.
The Solution: Switch from C18 to Hydrophilic Interaction Liquid Chromatography (HILIC) . The polarity of the formyl group at the C6 position interacts differently with amide-bonded phases compared to the C5 position, providing baseline separation.
Recommended Column & Conditions
| Parameter | Specification | Rationale |
| Stationary Phase | Amide-HILIC (e.g., TSKgel Amide-80 or BEH Amide) | Amide phases provide hydrogen bonding retention for polar pyrimidines, superior to bare silica. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 6.8) in 90% Acetonitrile | High organic content initiates HILIC retention mechanism. |
| Mobile Phase B | 10 mM Ammonium Acetate (pH 6.8) in Water | Water acts as the "strong" solvent in HILIC. |
| Gradient | 95% A to 60% A over 8 minutes | Shallow gradient ensures resolution of 6-FU from 5-foU and Orotic Acid. |
| Flow Rate | 0.3 - 0.4 mL/min | Optimized for ESI efficiency. |
Validation Check (System Suitability)
-
Resolution (Rs): Must be > 1.5 between 6-FU and 5-foU standards.
-
Retention Factor (k'): 6-FU must have a k' > 3.0 to avoid the ion suppression zone.
Module 2: Detection Specificity & Mass Spectrometry
The Challenge: Uracils are acidic (pKa ~9) and ionize poorly in Positive Mode. Negative Mode (ESI-) is required but susceptible to in-source oxidation, where 6-FU (m/z 139) can oxidize to Orotic Acid (m/z 155) in the source, or Orotic Acid can lose CO2 to mimic Uracil.
The Solution: Use Negative Electrospray Ionization (ESI-) with optimized MRM transitions.
MRM Transition Table
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Mechanistic Origin |
| 6-Formyluracil | 139.0 [M-H]⁻ | 42.0 | 20 - 25 | Cleavage of NCO ring fragment. |
| 6-Formyluracil | 139.0 [M-H]⁻ | 96.0 | 15 - 18 | Loss of HNCO (Ring contraction). |
| Interference: 5-foU | 139.0 [M-H]⁻ | 42.0 | 22 | Identical mass; relies on RT separation. |
| Interference: Orotic Acid | 155.0 [M-H]⁻ | 111.0 | 15 | Loss of CO₂ (Carboxyl group). |
Critical Note: Monitor m/z 155 (Orotic Acid) in your 6-FU samples. If you see a peak at the 6-FU retention time in the 155 channel, your 6-FU is oxidizing during analysis.
Module 3: Sample Preparation & Stability (The Aldehyde Problem)
The Challenge: The aldehyde group on 6-FU is chemically reactive. In biological matrices (plasma/lysate), it forms Schiff bases with protein amines (lysine residues), leading to low recovery. Additionally, it rapidly oxidizes to Orotic Acid in non-acidified samples.
The Solution: Derivatization is the gold standard for stabilizing reactive aldehydes. We recommend Methoxylamine (MOX) derivatization, which locks the aldehyde as a stable O-methyloxime.
Derivatization Protocol (Step-by-Step)
-
Protein Precipitation: Add 300 µL of ice-cold Methanol to 100 µL of sample. Vortex and centrifuge (10,000 x g, 5 min).
-
Supernatant Transfer: Move supernatant to a clean glass vial (avoid plastic if possible to reduce leachables).
-
Derivatization Reagent: Add 50 µL of 0.5 M Methoxylamine HCl (in water, pH adjusted to 6.0 with pyridine).
-
Incubation: Heat at 60°C for 30 minutes.
-
Analysis: Inject directly or dilute. The mass shift will be +29 Da (Precursor moves from 139 to 168).
Visualizing the Workflow
The following diagram illustrates the critical decision points for handling 6-FU samples to avoid interferences.
Caption: Analytical workflow for 6-FU quantification, emphasizing the critical derivatization step for biological matrices to prevent aldehyde loss.
Troubleshooting & FAQs
Q1: My 6-FU peak area decreases over time in the autosampler. Why? A: This indicates oxidation to Orotic Acid or hydration of the aldehyde.
-
Fix: Ensure your autosampler is cooled to 4°C. If using direct analysis (no derivatization), acidify the sample slightly (0.1% Formic Acid) to stabilize the aldehyde, but verify this does not ruin your HILIC peak shape. The permanent fix is MOX derivatization .
Q2: I see a peak for 6-FU in my "Blank" matrix samples. A: This is likely carryover or a matrix interference .
-
Diagnosis: Inject a solvent blank immediately after a high standard. If the peak persists, it is carryover (wash the needle with 50:50 MeOH:Water). If the peak appears only in matrix blanks, it may be endogenous 5-Formyluracil (common in oxidative stress samples) co-eluting. Improve HILIC gradient slope to separate them.
Q3: Can I use a C18 column if I use ion-pairing agents? A: Technically yes, but it is not recommended for MS. Ion-pairing agents (like TBA) suppress ionization and permanently contaminate the MS source. HILIC is the cleaner, more sensitive alternative for polar uracils.
References
-
Determination of Orotic Acid (Uracil-6-carboxylic acid) by LC-MS/MS
- Context: Establishes the baseline for analyzing 6-substituted uracils and the oxid
- Source: Journal of Chrom
-
URL:[Link]
-
5-Formyluracil and its Deriv
- Context: Details the biological relevance of formyl-uracils and the isobaric interference challenges.
- Source: Toxicology Letters / ScienceDirect
-
URL:[Link]
-
HILIC vs. Reversed-Phase for Polar Metabolites
- Context: Validates the choice of HILIC for polar pyrimidine separ
- Source: HALO Columns Technical Guide
-
URL:[Link]
-
Uracil Quantific
- Context: Provides standard protocols for uracil extraction and MS detection limits relevant to 6-FU.
- Source: Clinical Chemistry and Labor
-
URL:[Link]
Sources
Technical Guide: Purification of Crude 6-Formyluracil Monohydrate
This technical guide details the purification of 6-Formyluracil (Orotaldehyde) , specifically targeting the monohydrate form. It focuses on the most common synthesis route: the selenium dioxide (SeO₂) oxidation of 6-methyluracil, which introduces specific impurities like elemental selenium and unreacted starting materials.
Introduction
6-Formyluracil (Uracil-6-carboxaldehyde) is a critical pyrimidine intermediate.[1] In its crude form, it is often contaminated with elemental selenium (red/grey precipitate) , 6-methyluracil (starting material), and uracil-6-carboxylic acid (over-oxidation byproduct).
The purification strategy relies on the chemical reactivity of the aldehyde group (bisulfite adduct formation) and the solubility differences between the target molecule and inorganic selenium residues.
Part 1: Core Purification Protocol (The Bisulfite Method)
Use this protocol as the primary workflow for crude material obtained from SeO₂ oxidation.
Phase 1: Selenium Removal (Hot Filtration)
Objective: Remove metallic selenium and insoluble byproducts before the product precipitates.
-
Solvent Selection: Ensure the crude reaction mixture is in boiling water or glacial acetic acid (depending on your synthesis solvent). 6-Formyluracil is moderately soluble in boiling water but poorly soluble at room temperature.
-
Celite Filtration: Prepare a pre-heated Büchner funnel with a pad of Celite 545 .
-
Filtration: Filter the boiling solution rapidly.
-
Why? Elemental selenium exists as a colloidal suspension that coagulates upon cooling. Filtering hot prevents it from trapping your product or passing through the filter as fine particles.
-
-
Wash: Wash the Celite pad with a small volume of boiling solvent to recover trapped product.
Phase 2: Chemical Purification (Bisulfite Adduct)
Objective: Isolate the aldehyde from non-carbonyl impurities (like 6-methyluracil).[1]
-
Adduct Formation: To the filtrate, add a saturated solution of Sodium Bisulfite (NaHSO₃) .
-
Wash/Extraction: If a precipitate forms (impurities), filter it out.[5] If the solution is colored, wash with an organic solvent (e.g., Ethyl Acetate) to remove organic contaminants.
-
Regeneration: Adjust the pH of the aqueous layer to pH 1-2 using concentrated HCl.
-
Mechanism:[3] Acid hydrolysis reverses the adduct, regenerating the free aldehyde.
-
-
Crystallization: Cool the solution slowly to 4°C. 6-Formyluracil will precipitate as the monohydrate .
Part 2: Troubleshooting & FAQs
Q1: I still see a fine red/grey dust in my final product. How do I remove residual Selenium?
Diagnosis: Colloidal selenium passed through your initial filter or precipitated during cooling. Solution:
-
Activated Carbon Treatment: Dissolve the crude product in boiling water. Add Activated Carbon (10-20% w/w) and reflux for 15-30 minutes. Filter hot through a tight Celite pad. The carbon adsorbs the selenium colloids effectively.
-
Solvent Switch: If water fails, recrystallize from Glacial Acetic Acid . Selenium aggregates differently in organic acids, often making filtration easier.
Q2: My yield is significantly lower than expected after bisulfite treatment.
Diagnosis: Incomplete hydrolysis of the bisulfite adduct or high solubility of the product. Solution:
-
Check pH: Ensure the regeneration step reaches pH < 2 . The adduct is stable at neutral pH.
-
Salting Out: The monohydrate is slightly water-soluble. Add NaCl (brine) to the acidic solution to decrease solubility (common ion effect) and push the precipitate out.
-
Don't Over-wash: When filtering the final crystals, wash with ice-cold water only. Room temperature water will redissolve a significant portion of the yield.
Q3: How do I distinguish between the Monohydrate and Anhydrous forms?
Diagnosis: Over-drying can strip the water of hydration, leading to the anhydrous form which has different reactivity and solubility. Solution:
-
UV-Vis Verification: Dissolve a small sample in water.
-
Monohydrate:
(hydrated gem-diol form in solution). -
Anhydrous:
(distinct carbonyl absorbance).
-
-
Drying Protocol: Dry the crystals in a desiccator over calcium chloride at room temperature. Avoid high-vacuum heating (>80°C), as this converts the stable monohydrate to the anhydrous form.
Q4: The product is dark yellow/brown instead of off-white.
Diagnosis: Polymerization of the aldehyde or presence of oxidized phenolic byproducts. Solution:
-
Bisulfite Repetition: Repeat the bisulfite purification cycle. It is highly specific for the aldehyde functionality and leaves polymeric "tars" behind.
-
Avoid Strong Bases: Never use strong bases (NaOH/KOH) to dissolve the product during cleaning, as pyrimidine aldehydes are prone to Cannizzaro reactions or polymerization in high pH.
Part 3: Data & Visualization
Table 1: Solubility Profile of 6-Formyluracil
| Solvent | Temperature | Solubility Status | Application |
| Water | 25°C | Slightly Soluble | Washing / Crystallization Loss |
| Water | 100°C | Soluble | Recrystallization Solvent |
| Glacial Acetic Acid | 118°C (Boiling) | Soluble | Synthesis / Se Removal |
| Ethanol/Methanol | 25°C | Poor | Anti-solvent for precipitation |
| DMSO/DMF | 25°C | Soluble | NMR Analysis / Storage |
Figure 1: Purification Workflow Decision Tree
Caption: Logical flow for removing inorganic selenium and organic impurities using the Bisulfite Adduct method.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70951, 6-Formyluracil. Retrieved from [Link]
Sources
- 1. Orotaldehyde|6-Formyluracil|CAS 36327-91-0 [benchchem.com]
- 2. CN111333586A - Preparation method of compound containing 6-methyl uracil structure - Google Patents [patents.google.com]
- 3. hbgxchemical.com [hbgxchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
comparing the reactivity of 6-Formyluracil with other uracil analogs
Executive Summary
6-Formyluracil (6-FU-CHO) , also known as uracil-6-carboxaldehyde, represents a distinct class of functionalized pyrimidines.[1][2] Unlike its well-studied regioisomer 5-formyluracil (5-FU-CHO) —which is widely recognized as an oxidative DNA lesion—6-FU-CHO is primarily utilized as a high-value synthetic scaffold in medicinal chemistry.
The Critical Differentiator: The aldehyde group at the C6 position of the uracil ring is exceptionally electrophilic due to the electron-deficient nature of the pyrimidine C6 carbon (a Michael acceptor position). Consequently, 6-FU-CHO exhibits a strong tendency toward hydration (forming a gem-diol in aqueous media) and rapid condensation with nucleophiles. This guide compares its reactivity profile against 5-formyluracil and 6-methyluracil, providing actionable protocols for its use in heterocycle synthesis and fragment-based drug discovery.
Structural & Electronic Landscape
To understand the reactivity of 6-formyluracil, one must analyze the electronic push-pull effects of the pyrimidine ring.
Comparative Properties Table
| Feature | 6-Formyluracil (6-FU-CHO) | 5-Formyluracil (5-FU-CHO) | 6-Methyluracil (6-MeU) |
| Electronic State | Super-Electrophile. C6 is inherently electron-deficient; the formyl group amplifies this, making the carbonyl carbon highly susceptible to nucleophilic attack. | Moderate Electrophile. C5 is electron-rich relative to C6. The formyl group is stable and behaves like a typical aromatic aldehyde. | Nucleophilic/Neutral. The methyl group is electron-donating. C6-methyl protons are acidic (pKa ~20) but the ring itself is electron-rich at C5. |
| Aqueous Stability | Low (Hydrates). Exists in equilibrium with its gem-diol (hydrate) form in water. | High. Stable as the free aldehyde in aqueous solution. | High. Stable. |
| Primary Reactivity | Condensation & Cyclization. Rapid Schiff base formation; precursor for pyrido[2,3-d]pyrimidines. | C-C Bond Formation. Hantzsch reaction; Aldol condensation; Wittig reaction. | Oxidation/Halogenation. Precursor to 6-CHO or 6-CH2X via radical or oxidative pathways. |
| N1 Interaction | Proximal. Aldehyde is adjacent to N1-H, allowing intramolecular H-bonding or cyclization to N1. | Distal. Aldehyde is far from N1; interacts with C4-carbonyl or C6. | Proximal. Steric bulk protects N1. |
Electronic Reactivity Map (Graphviz)
Figure 1: Electronic mapping of formyl-substituted uracils. The electron-deficient C6 position amplifies the electrophilicity of the 6-formyl group, leading to unique hydration behavior.
Chemical Reactivity Profile
A. Hydration & Solvation
Unlike 5-formyluracil, 6-formyluracil is prone to covalent hydration.
-
Mechanism: The electron-withdrawing N1 and C4-carbonyl create a positive dipole at C6. When combined with a formyl group, the carbonyl carbon becomes sufficiently electrophilic to be attacked by water.
-
Practical Implication: In aqueous buffers (e.g., for biological assays), 6-FU-CHO exists largely as the gem-diol . Synthetic reactions requiring the free aldehyde should be conducted in anhydrous organic solvents (DMSO, DMF, or Ethanol) with desiccants.
B. Condensation Reactions (Schiff Base Formation)
6-FU-CHO is a superior "tethering" agent for fragment-based drug discovery. It reacts rapidly with alkoxyamines and hydrazines to form stable oximes and hydrazones.
-
Comparison:
-
5-FU-CHO: Requires catalysis (acid/base) for efficient oxime formation.
-
6-FU-CHO: Reacts spontaneously and quantitatively with diamino-linkers to form libraries of inhibitors (e.g., for Uracil DNA Glycosylase).
-
C. Synthesis of Fused Heterocycles
The location of the formyl group at C6 (adjacent to N1) allows for the synthesis of pyrido[2,3-d]pyrimidines via reaction with active methylenes and amines.
-
Pathway: Condensation of 6-FU-CHO with an amine yields an imine, which can undergo cyclization if a nucleophile is present on the amine chain or via a multi-component reaction.
Experimental Protocols
Protocol 1: Synthesis of 6-Formyluracil (Oxidative Route)
While lithiation of protected uracils is common in academia, direct oxidation is more scalable.
Objective: Convert 6-methyluracil to 6-formyluracil. Reagents: 6-Methyluracil, Selenium Dioxide (SeO2), Dioxane/Water.
-
Setup: Dissolve 6-methyluracil (10 mmol) in a mixture of 1,4-dioxane (20 mL) and water (1 mL).
-
Oxidation: Add Selenium Dioxide (11 mmol) slowly to the stirred solution.
-
Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor by TLC (the aldehyde is more polar than the methyl precursor).
-
Workup: Filter the hot solution through Celite to remove metallic selenium.
-
Isolation: Evaporate the solvent under reduced pressure. The residue is often the hydrate .
-
Dehydration (Optional): Recrystallize from anhydrous ethanol or sublime under vacuum to obtain the free aldehyde.
Protocol 2: "Tethering" via Oxime Formation
Validated for creating enzyme inhibitor libraries.
Objective: Link 6-formyluracil to a fragment library via a diamine linker. Reagents: 6-Formyluracil, O,O'-diaminoalkanediol (linker), Aldehyde library (R-CHO).
-
Preparation: Prepare a 150 mM stock solution of 6-formyluracil in DMSO.
-
Mixing: In a 96-well plate, combine:
-
Incubation: Seal plate and incubate at 37°C for 12–16 hours.
-
Validation: Analyze by LC-MS. The reaction typically yields a statistical mixture of homodimers and heterodimers. 6-FU-CHO oximes form readily due to the high reactivity of the C6-aldehyde.
Visualizing the Synthesis & Reactivity
Figure 2: Synthetic pathways for generating and utilizing 6-formyluracil. Note the equilibrium with the hydrate form.
References
-
Synthesis via Lithiation
- Title: Synthesis of 6-substituted uracils via lithi
- Source:Journal of Heterocyclic Chemistry
- Context: Describes the generation of 6-formyluracil from protected precursors using organolithium reagents.
-
(General Journal Link)
-
Tethering & Oxime Formation
- Title: Mimicking damaged DNA with a small molecule inhibitor of human UNG2.
- Source:Nucleic Acids Research, 2006.
- Context: Detailed protocol for using 6-formyluracil in dynamic combinatorial chemistry (tethering) to find DNA glycosylase inhibitors.
-
Hydration of Nucleosides
- Title: 1-(β-D-Glycofuranosyl)
-
Source:Journal of Organic Chemistry, 1993.[1]
- Context: Confirmation of the "highly electrophilic" nature of the 6-aldehyde and its tendency to form hydr
-
Oxidation of 6-Methyluracil
-
Title: Tipiracil hydrochloride and synthesis method of intermediate 6-(chloromethyl)uracil (Patent).[4]
- Source:Google P
- Context: Industrial methods for oxidizing 6-methyluracil to 6-formyluracil using metal oxides or selenium.
-
Sources
A Comparative Guide to the Validation of Analytical Methods for 6-Formyluracil
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the accurate quantification of small molecules is paramount. 6-Formyluracil, a significant oxidized nucleobase, serves as a critical biomarker for oxidative DNA damage and has implications in various pathological conditions. The ability to reliably measure its concentration in biological matrices is essential for mechanistic studies, drug discovery, and clinical diagnostics. This guide provides an in-depth comparison of analytical methodologies for the validation of 6-Formyluracil analysis, offering insights into the rationale behind experimental choices and presenting supporting data to guide researchers in selecting the most appropriate technique for their needs.
The Criticality of Method Validation
Analytical method validation is the cornerstone of reliable quantitative analysis. It provides documented evidence that a method is fit for its intended purpose.[1][2] The validation process encompasses a series of experiments to evaluate the performance characteristics of a method, ensuring its accuracy, precision, and robustness.[3][4] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for analytical method validation to ensure the quality and integrity of data submitted for regulatory approval.[5][6][7][8][9]
This guide will delve into the validation of three prominent analytical techniques for 6-Formyluracil quantification: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Methodologies at a Glance: A Head-to-Head Comparison
The choice of an analytical method hinges on a variety of factors, including the required sensitivity, the complexity of the sample matrix, and available resources. Below is a comparative overview of HPLC, LC-MS/MS, and GC-MS for the analysis of 6-Formyluracil.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity, with detection typically by UV absorbance. | Separation by liquid chromatography followed by mass-based detection and fragmentation for high selectivity. | Separation of volatile compounds, requiring derivatization for non-volatile analytes like 6-Formyluracil. |
| Sensitivity | Moderate (µg/mL to high ng/mL range).[3] | High to very high (pg/mL to fg/mL range).[10][11] | High, especially with negative chemical ionization.[12] |
| Specificity | Can be limited by co-eluting compounds with similar UV spectra. | Highly specific due to the selection of precursor and product ions. | High, based on retention time and mass spectrum. |
| Sample Throughput | Moderate. | High, with modern UPLC systems.[11] | Lower, due to longer run times and derivatization steps. |
| Cost | Relatively low instrument and operational cost. | High instrument and maintenance cost. | Moderate instrument cost. |
| Derivatization | Not typically required. | Not typically required. | Mandatory for 6-Formyluracil to increase volatility.[13][14] |
| Matrix Effects | Susceptible to interferences from the sample matrix. | Can be affected by ion suppression or enhancement. | Less susceptible to matrix effects compared to LC-MS. |
Deep Dive into Methodologies and Validation Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a widely accessible and robust technique for the quantification of small molecules. For 6-Formyluracil, a reverse-phase HPLC method with UV detection is a common starting point.
Causality Behind Experimental Choices:
-
Column: A C18 column is typically chosen for its ability to retain and separate polar compounds like uracil derivatives from a complex mixture.[3]
-
Mobile Phase: A buffered aqueous mobile phase with an organic modifier (e.g., acetonitrile or methanol) allows for the fine-tuning of retention and peak shape. The use of a buffer is critical to maintain a consistent ionization state of the analyte and ensure reproducible retention times. For MS compatibility, volatile buffers like formic acid or ammonium acetate are used instead of non-volatile salts like phosphate.[15]
-
Detection: UV detection is suitable for 6-Formyluracil due to its chromophoric pyrimidine ring. The detection wavelength is selected based on the compound's maximum absorbance to ensure optimal sensitivity.
Experimental Protocol: A Validated Stability-Indicating RP-HPLC Method
This protocol outlines a stability-indicating method, crucial for demonstrating that the analytical procedure can accurately measure the analyte of interest without interference from its degradation products.[9][16][17]
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of 6-Formyluracil in a suitable solvent (e.g., water or methanol).
-
Create a series of calibration standards by diluting the stock solution to cover the expected concentration range.
-
For biological samples, a sample preparation step such as protein precipitation with acetonitrile is necessary to remove interfering matrix components.[7][18][19]
-
-
Validation Parameters and Acceptance Criteria:
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank matrix, matrix spiked with 6-Formyluracil, and stressed samples (acid, base, peroxide, heat, light). | The peak for 6-Formyluracil should be well-resolved from any degradation products or matrix components. |
| Linearity | Analyze a minimum of five concentrations across the desired range. Plot peak area versus concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.999.[3] |
| Accuracy | Analyze quality control (QC) samples at low, medium, and high concentrations (at least three replicates each). | The mean recovery should be within 98-102%.[3] |
| Precision | Repeatability (Intra-day): Analyze QC samples multiple times on the same day. Intermediate Precision (Inter-day): Analyze QC samples on different days with different analysts or equipment. | Relative Standard Deviation (RSD) ≤ 2%.[3] |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or based on the standard deviation of the response and the slope of the calibration curve. | The LOQ should be adequate for the intended application. |
| Robustness | Intentionally vary method parameters (e.g., mobile phase composition, pH, flow rate, column temperature). | The method should remain unaffected by small, deliberate variations in parameters. |
| Stability | Analyze QC samples at different storage conditions (e.g., room temperature, refrigerated, frozen) and for different durations.[20][21][22] | The analyte should be stable under the tested conditions, with recovery within acceptable limits. |
Workflow Diagram: HPLC Method Validation
Caption: Workflow for HPLC method validation of 6-Formyluracil.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and specificity, such as the analysis of 6-Formyluracil in complex biological matrices at low concentrations, LC-MS/MS is the method of choice.[10][23][24]
Causality Behind Experimental Choices:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like 6-Formyluracil.
-
Mass Analyzer: A triple quadrupole mass spectrometer is typically employed for its ability to perform Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), providing excellent selectivity and sensitivity.
-
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-labeled 6-Formyluracil) is highly recommended to compensate for matrix effects and variations in instrument response.
Experimental Protocol: A Validated LC-MS/MS Method
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: ESI positive or negative, depending on the optimal response for 6-Formyluracil.
-
MS/MS Transitions: The precursor ion (the molecular ion of 6-Formyluracil) and a specific product ion are selected for monitoring.
-
-
Sample Preparation:
-
Validation Parameters and Acceptance Criteria:
The validation parameters are similar to those for HPLC, with some additional considerations for LC-MS/MS.
| Parameter | Methodology | Acceptance Criteria |
| Selectivity | Analyze at least six different blank matrix samples to check for interferences at the retention time of the analyte and internal standard. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Matrix Effect | Compare the response of the analyte in post-extraction spiked matrix samples with the response in a neat solution. | The matrix factor should be consistent across different lots of matrix. |
| Carryover | Inject a blank sample immediately after a high concentration standard. | The response in the blank should be ≤ 20% of the LOQ and ≤ 5% for the internal standard. |
Workflow Diagram: LC-MS/MS Method Validation
Caption: Workflow for LC-MS/MS method validation of 6-Formyluracil.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 6-Formyluracil, a derivatization step is necessary to increase their volatility.[13][14][27]
Causality Behind Experimental Choices:
-
Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens, such as the amine and hydroxyl groups in 6-Formyluracil.[14] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. Another approach is alkylation.
-
GC Column: A non-polar or medium-polarity column is typically used for the separation of the derivatized analytes.
-
Ionization: Electron ionization (EI) is the most common ionization technique in GC-MS, providing reproducible mass spectra.
Experimental Protocol: A Validated GC-MS Method
-
Derivatization and GC-MS Conditions:
-
Derivatization: To a dried sample extract, add the silylating reagent (e.g., BSTFA with 1% TMCS) and an appropriate solvent. Heat the mixture to ensure complete derivatization. For uracil, derivatization with 3,5-bis(trifluoromethyl)benzyl bromide has also been reported.[12]
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the derivatized analytes.
-
Ionization Mode: EI at 70 eV.
-
Mass Analyzer: Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.
-
-
Sample Preparation:
-
Sample preparation involves extraction of 6-Formyluracil from the matrix, followed by a drying step before derivatization.
-
-
Validation Parameters and Acceptance Criteria:
The validation parameters are similar to those for HPLC and LC-MS/MS, with particular attention to the reproducibility of the derivatization step.
Workflow Diagram: GC-MS Method Validation
Caption: Workflow for GC-MS method validation of 6-Formyluracil.
Conclusion and Recommendations
The choice of an analytical method for the validation of 6-Formyluracil is a critical decision that should be guided by the specific requirements of the study.
-
HPLC-UV is a cost-effective and robust method suitable for applications where high sensitivity is not a primary concern, such as in the analysis of bulk drug substances or highly concentrated samples.
-
LC-MS/MS offers unparalleled sensitivity and specificity, making it the gold standard for the quantification of 6-Formyluracil in complex biological matrices at trace levels. The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and ensuring the highest data quality.
-
GC-MS provides an alternative high-sensitivity method, but the mandatory derivatization step adds complexity to the workflow and can be a source of variability.
Ultimately, a thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will empower researchers to select and validate the most appropriate analytical method for their 6-Formyluracil analysis, ensuring the generation of reliable and defensible data.
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Alhakamy, N. A., et al. (2020). Validated HPLC method for simultaneous quantitative determination of dimethylcurcumin and resveratrol in pluronic-F127 nanomicelles: Formulation with enhanced anticancer efficacy. Saudi Pharmaceutical Journal, 28(12), 1735-1745. Retrieved from [Link]
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Stavric, B., et al. (1993). Stability of 5-acetamido-6-formylamino-3-methyluracil in buffers and urine. Drug Metabolism and Disposition, 21(5), 893-897. Retrieved from [Link]
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Büchel, B., et al. (2013). LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. Biomedical Chromatography, 27(1), 7-16. Retrieved from [Link]
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Andresen, H., et al. (2021). Uracil in plasma: comparison of two in-house-developed LC-MS/MS methods. Clinical Chemistry and Laboratory Medicine (CCLM), 59(12), 1969-1976. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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Singh, R., & Farmer, P. B. (2006). Application of a High-Resolution Mass-Spectrometry-Based DNA Adductomics Approach for Identification of DNA Adducts in Complex Mixtures. Chemical Research in Toxicology, 19(2), 292-299. Retrieved from [Link]
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Al-Ichi, S. Z., et al. (2016). Validation of an Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometric Method for Quantifying Uracil and 5,6-Dihydrouracil in Human Plasma. Journal of Chromatographic Science, 54(8), 1367-1374. Retrieved from [Link]
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ResearchGate. (2019). Acceptance criteria of validation parameters for HPLC. Retrieved from [Link]
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Büchel, B., et al. (2013). LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. Biomedical Chromatography, 27(1), 7-16. Retrieved from [Link]
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Vigneron, J., et al. (1998). [Stability of 5-fluorouracil solutions according to different parameters]. Journal de Pharmacie de Belgique, 53(5), 341-348. Retrieved from [Link]
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Al-Malah, K. I. (2017). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. World Journal of Nuclear Medicine, 16(2), 111-118. Retrieved from [Link]
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ResearchGate. (2022). Most common methods for the synthesis of uracil in the laboratory. Retrieved from [Link]
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Dizdar, E., et al. (2009). Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection. Nucleic Acids Research, 37(14), e99. Retrieved from [Link]
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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Das, S. C., & Roy, C. (2011). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Toxics, 9(12), 336. Retrieved from [Link]
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Santhosh, G., et al. (2015). HPLC method development and validation: an overview. International Journal of Pharmaceutical Sciences and Research, 6(11), 4564-4572. Retrieved from [Link]
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Casale, J. F., & Hays, P. A. (2004). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 28(6), 443-448. Retrieved from [Link]
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Benaji, B., et al. (1994). Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration. The Canadian Journal of Hospital Pharmacy, 47(5), 213-217. Retrieved from [Link]
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Yoshitake, T., et al. (2021). A Facile Method for the Quantification of Urinary Uracil Concentration by a Uracil-Specific Fluorescence Derivatization Reaction. Analytical Sciences, 37(8), 1151-1156. Retrieved from [Link]
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Sahu, P. K., et al. (2011). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. E-Journal of Chemistry, 8(4), 1613-1621. Retrieved from [Link]
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Kumar, A., et al. (2018). Development and Validation of a New Stereoselective RP-HPLC Method for Simultaneous Quantification of Tadalafil, its One Enantiomer and Two Diastereomers. Journal of Chromatographic Science, 56(8), 717-724. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2023). An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. Retrieved from [Link]
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Li, D., et al. (2023). Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry. Molecules, 28(24), 8031. Retrieved from [Link]
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Emery Pharma. (2024). BioAnalysis: Mastering Sample Preparation. Techniques to Elevate Your Bioanalytical Assays #lcms. Retrieved from [Link]
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Al-Ostath, A., et al. (2022). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry, 15(1), 103502. Retrieved from [Link]
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inter-laboratory comparison of 6-Formyluracil quantification methods
An Inter-Laboratory Comparison of 6-Formyluracil Quantification Methods: A Guide for Researchers
Introduction: The Challenge of Measuring Oxidative DNA Damage
Oxidative stress is a relentless assailant on the integrity of our genome, implicated in aging, neurodegenerative diseases, and cancer. A key battleground in this cellular conflict is the DNA itself, where reactive oxygen species (ROS) inflict a spectrum of lesions. Among these, 6-Formyluracil (6-FU) emerges as a significant and mutagenic oxidation product of thymine. Its accurate quantification in biological samples is paramount for understanding disease mechanisms, evaluating the efficacy of therapeutic interventions, and assessing the genotoxicity of novel chemical entities.
However, the reliable measurement of 6-FU is fraught with analytical challenges. Its low physiological abundance, chemical lability, and the complexity of the biological matrix demand highly sensitive and specific analytical methods. This complexity raises a critical question for the scientific community: Can we trust and compare 6-FU data generated across different laboratories, potentially using different analytical approaches?
This guide provides a framework for addressing this question through the design and execution of an inter-laboratory comparison study. We will delve into the technical nuances of the two most prevalent quantification methods—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—and present a hypothetical case study to illustrate the critical parameters for method comparison and validation.
Overview of Core Quantification Methodologies
The choice of analytical technique is a critical first step in the reliable quantification of 6-Formyluracil. The two most powerful and widely adopted methods in this field are GC-MS and LC-MS/MS. Both offer the high sensitivity and selectivity required for detecting trace levels of DNA adducts, yet they operate on fundamentally different principles and present distinct experimental workflows.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This classic technique requires the analyte to be volatile and thermally stable. Since 6-FU is a polar, non-volatile molecule, a chemical derivatization step is mandatory to increase its volatility before it can be separated by gas chromatography and detected by the mass spectrometer. This derivatization, while essential, can introduce variability if not carefully controlled.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method has gained prominence for its ability to analyze non-volatile and thermally labile molecules directly from a liquid phase. It separates the 6-FU from other sample components via liquid chromatography, followed by highly specific detection using a tandem mass spectrometer (MS/MS). This technique often requires less sample preparation than GC-MS, but it can be susceptible to matrix effects, where other molecules in the sample interfere with the ionization of the target analyte.
To ensure that data from these different methods are comparable and reliable, a structured inter-laboratory study is essential.
Designing a Robust Inter-Laboratory Comparison Study
An inter-laboratory comparison, or round-robin test, is a powerful tool for assessing the proficiency of laboratories and the reproducibility of analytical methods. The following workflow outlines the key stages in designing such a study for 6-FU quantification.
Caption: Workflow for an inter-laboratory comparison study of 6-Formyluracil.
Case Study: A Hypothetical Inter-Laboratory Comparison of LC-MS/MS and GC-MS
To illustrate the practical aspects of method comparison, we present a hypothetical study involving six laboratories. A central coordinator prepared a calf thymus DNA sample spiked with a certified 6-Formyluracil standard to a final concentration of 15 ng/mg of DNA . Each laboratory received an aliquot of this standard material and was tasked with quantifying 6-FU using either their in-house LC-MS/MS or GC-MS method.
Experimental Protocols
The following are representative, detailed protocols for each method.
Protocol 1: 6-Formyluracil Quantification by LC-MS/MS
-
DNA Extraction and Hydrolysis:
-
Isolate DNA from the provided sample using a standard phenol-chloroform extraction or a commercial kit.
-
Quantify the extracted DNA using UV absorbance at 260 nm.
-
To 50 µg of DNA, add an internal standard (e.g., ¹³C,¹⁵N₂-labeled 6-Formyluracil) to correct for sample loss and instrument variability.
-
Hydrolyze the DNA to release the nucleobases by adding 100 µL of 88% formic acid and heating at 140°C for 45 minutes in a sealed vial. This step is critical for efficiently liberating the 6-FU from the DNA backbone.
-
Evaporate the formic acid to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject 10 µL of the reconstituted sample onto a C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). Use a gradient elution from 2% to 50% acetonitrile in water (both with 0.1% formic acid) over 10 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for 6-FU (e.g., m/z 141 -> 124) and its labeled internal standard. The use of MS/MS provides a high degree of specificity, filtering out potential interferences.
-
Quantification: Generate a calibration curve using known concentrations of the 6-FU standard. Calculate the concentration in the unknown sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Protocol 2: 6-Formyluracil Quantification by GC-MS
-
DNA Extraction and Hydrolysis:
-
Follow the same DNA extraction and hydrolysis procedure as described in the LC-MS/MS protocol (Step 1).
-
-
Derivatization:
-
This is the key differentiating step for GC-MS. The dried hydrolysate must be derivatized to make 6-FU volatile.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of acetonitrile.
-
Seal the vial and heat at 120°C for 30 minutes. This reaction replaces the active hydrogens on the 6-FU molecule with trimethylsilyl (TMS) groups.
-
-
GC-MS Analysis:
-
Chromatography: Inject 1 µL of the derivatized sample into the GC inlet. Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). Employ a temperature program starting at 80°C and ramping up to 280°C.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Monitor characteristic ions of the derivatized 6-FU (e.g., m/z 284 for the di-TMS derivative) in Selected Ion Monitoring (SIM) mode for maximum sensitivity.
-
Quantification: Prepare a calibration curve by derivatizing and analyzing known concentrations of the 6-FU standard. Quantify the sample based on the peak area response relative to the calibration curve.
-
Safety Operating Guide
Navigating the Safe Disposal of 6-Formyluracil Monohydrate: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced scientific endeavors, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of 6-Formyluracil monohydrate, moving beyond mere instruction to instill a deep understanding of the principles behind these critical safety protocols. Our commitment is to empower laboratory professionals with the knowledge to maintain a secure research environment.
Understanding the Compound: Hazard Profile of 6-Formyluracil Monohydrate
6-Formyluracil monohydrate is a pyrimidine derivative utilized in various research applications. A thorough risk assessment is the essential first step in its safe management. According to safety data sheets (SDS), this compound presents the following hazards:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
While not classified as acutely toxic, these irritant properties necessitate careful handling and a structured disposal plan to mitigate exposure risks for all laboratory personnel.
Core Directive: A Multi-Faceted Approach to Disposal
The disposal of 6-Formyluracil monohydrate should not be viewed as a singular action but as a process involving waste minimization, proper segregation, and compliant disposal methods. The primary recommended disposal route is through a licensed chemical waste disposal facility.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 6-Formyluracil monohydrate for any purpose, including disposal, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and subsequent irritation. |
| Eye Protection | Safety glasses with side shields or goggles | To protect against airborne particles and accidental splashes causing severe eye irritation. |
| Lab Coat | Standard laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for bulk handling or in case of poor ventilation. | To prevent inhalation of dust particles that can lead to respiratory tract irritation. |
This multi-layered defense is critical for minimizing direct exposure and ensuring personal safety.
Procedural Breakdown: From Benchtop to Final Disposal
The following step-by-step protocols are designed to guide researchers through the compliant disposal of 6-Formyluracil monohydrate in various scenarios.
Protocol 1: Disposal of Unused or Expired Product
This protocol addresses the disposal of the pure, solid compound.
-
Initial Assessment: Ensure the container is clearly labeled as "6-Formyluracil monohydrate" and the hazards are indicated.
-
Segregation: Do not mix 6-Formyluracil monohydrate with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Packaging:
-
Ensure the original container is securely sealed.
-
If the original container is compromised, over-pack it in a larger, compatible, and properly labeled container.
-
The label should include the chemical name, quantity, and associated hazards.
-
-
Waste Collection: Store the packaged waste in a designated hazardous waste accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Institutional Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste. They will coordinate with a licensed waste disposal vendor.
Protocol 2: Management of Contaminated Labware
This protocol covers disposables such as pipette tips, weighing boats, and contaminated gloves.
-
Immediate Segregation: Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container. This container should be separate from regular trash.
-
Container Specifications: The waste container should be durable, leak-proof, and have a secure lid.
-
Labeling: Clearly label the container with "6-Formyluracil monohydrate Contaminated Debris" and any other institutional-required hazard information.
-
Final Disposal: Once full, securely seal the container and transfer it to the designated hazardous waste accumulation area for pickup by your EHS department.
Protocol 3: Decontamination and Disposal of Empty Containers
Properly decontaminated containers can often be recycled.
-
Triple Rinsing:
-
Rinse the empty container with a suitable solvent (e.g., water, if the compound is slightly soluble, or an appropriate organic solvent) at least three times.[1]
-
Collect the rinsate as hazardous waste. Do not dispose of the rinsate down the drain.
-
-
Rinsate Management: The collected rinsate should be placed in a properly labeled liquid hazardous waste container.
-
Container Defacing: Before recycling, deface or remove the original chemical label to prevent misidentification.
-
Final Disposal: The decontaminated and defaced container can typically be disposed of as non-hazardous waste or recycled, in accordance with institutional policies.
Spill Management: An Emergency Response Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Evacuate and Alert: Alert others in the immediate vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Containment: For a solid spill, gently cover it with a dry absorbent material to prevent the dust from becoming airborne.
-
Cleanup:
-
Carefully sweep up the spilled material and absorbent into a designated hazardous waste container.
-
Avoid creating dust.
-
For the final cleaning of the area, use a wet wipe or a cloth dampened with a suitable solvent to wipe the surface.
-
-
Disposal: All cleanup materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
Disposal Decision Workflow
The following diagram illustrates the logical flow for making decisions regarding the disposal of 6-Formyluracil monohydrate and associated waste.
Caption: Decision workflow for the proper disposal of 6-Formyluracil monohydrate.
Conclusion: Fostering a Culture of Safety
The responsible disposal of 6-Formyluracil monohydrate is a critical component of a robust laboratory safety program. By understanding the hazards, adhering to established protocols, and utilizing sound judgment, researchers can ensure a safe working environment for themselves and their colleagues. Always consult your institution's specific guidelines and the manufacturer's SDS for the most current and detailed information. This proactive approach to chemical waste management is fundamental to the integrity and success of scientific research.
References
-
Environmental Health and Safety Online (EHSO). (2025-2026). EHSO Manual. Retrieved from [Link]
Sources
Personal protective equipment for handling 6-Formyluracil monohydrate
Topic: Personal Protective Equipment & Safe Handling of 6-Formyluracil Monohydrate Audience: Researchers, Scientists, and Drug Development Professionals
Executive Safety Summary & Risk Assessment
Compound Identity:
-
Chemical Name: 6-Formyluracil monohydrate (Uracil-6-carboxaldehyde monohydrate)
-
CAS Number: 13509-52-9 (Parent anhydrous); Note: Specific monohydrate CAS may vary by vendor, treat as parent for safety.
-
Molecular Formula: C₅H₄N₂O₃[1] · H₂O
The "Why" Behind the Protocol (Expertise & Experience): While 6-Formyluracil is structurally related to the potent cytotoxic drug 5-Fluorouracil (5-FU), it lacks the halogen substitution that drives severe alkylating toxicity. However, as a functionalized pyrimidine aldehyde, it is a reactive pharmaceutical intermediate . The primary risks are not acute lethality, but cumulative sensitization and respiratory tract irritation (STOT SE 3).
The monohydrate form introduces a specific logistical nuance: hygroscopicity . While the water of crystallization reduces static charge compared to the anhydrous fluff, it makes the compound prone to clumping, which can lead to erratic dispensing and sudden "dust bursts" when breaking up aggregates.
GHS Hazard Classification:
Personal Protective Equipment (PPE) Matrix
This matrix moves beyond generic "safety gear" to specify equipment based on the energy of the operation (e.g., static weighing vs. active synthesis).
| Operation Phase | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Storage & Transport (Sealed containers) | Standard Surgical Mask (optional) | Nitrile Gloves (4 mil) | Safety Glasses w/ Side Shields | Standard Lab Coat (Cotton/Poly) |
| Weighing & Dispensing (Open powder) | N95 or P100 Respirator (if outside hood); Fume Hood Sash at <18" | Double Nitrile Gloves (Outer: 4-5 mil, Inner: 2-3 mil) | Safety Goggles (form-fitting) | Lab Coat + Tyvek Sleeves (to prevent wrist gap exposure) |
| Solubilization & Synthesis (Liquid phase) | Fume Hood (Face Velocity: 80-100 fpm) | Chemical Resistant Gloves (Nitrile or Neoprene) | Safety Glasses or Goggles | Standard Lab Coat |
| Spill Cleanup (>500 mg) | Half-Face Respirator w/ P100 Cartridges | Double Nitrile or Butyl Rubber (if solvent mixed) | Face Shield + Goggles | Tyvek Coverall (Disposable) |
Operational Handling Protocol: Step-by-Step
Phase A: Receiving and Storage
-
Protocol: Store at 2-8°C (Refrigerated). The aldehyde group is susceptible to oxidation over time; the monohydrate water stabilizes the crystal lattice but accelerates degradation if exposed to heat.
-
Verification: Upon receipt, inspect the bottle for "caking." Hard caking indicates moisture cycling during transit, which may alter the stoichiometry (check water content via Karl Fischer titration if precise stoichiometry is critical).
Phase B: Weighing and Solubilization (The Critical Zone)
-
The Hazard: 6-Formyluracil is a fine crystalline powder. When transferring, static electricity can cause particles to "jump" onto the balance or the user's cuffs.
-
Step-by-Step:
-
Equip: Don double gloves and Tyvek sleeves.
-
Environment: Place the balance inside a chemical fume hood. If this is impossible, use a powder containment hood.
-
Static Control: Use an anti-static gun or ionizer bar on the spatula and weigh boat before dispensing. This is crucial for uracil derivatives, which are prone to static cling.
-
Transfer: Weigh by difference into a tared vial. Do not use weighing paper (high static risk); use a glass or antistatic plastic boat.
-
Solubilization: Add solvent (typically DMSO or dilute NaOH for uracils) immediately to the vial to trap the dust. 6-Formyluracil dissolves readily in basic aqueous solutions but slowly in neutral water.
-
Phase C: Reaction Monitoring
-
Precaution: Aldehydes can release vapors if heated. Ensure the reaction vessel is vented to a scrubber or hood exhaust.
Visualizing the Safety Workflow
The following diagram illustrates the decision logic for handling and spill response, ensuring a self-validating safety loop.
Caption: Operational logic flow for 6-Formyluracil, distinguishing between dust hazards (Solid) and splash hazards (Solution) with integrated spill response paths.
Emergency Response & Spill Management
Scenario: Powder Spill inside Fume Hood
-
Do not blow. Air currents will aerosolize the irritant.
-
Cover: Gently place a chemically compatible absorbent pad (or damp paper towel) over the powder to suppress dust.
-
Wipe: Wipe inward from the periphery to the center.
-
Clean: Clean the surface with 0.1M NaOH (uracil derivatives are more soluble in base), followed by water.
Scenario: Exposure
-
Inhalation: Move to fresh air immediately. If wheezing occurs (STOT SE 3), seek medical attention.
-
Eye Contact: Flush with water for 15 minutes.[3][4] The aldehyde moiety is a mucous membrane irritant; do not rub eyes.
Waste Disposal & Deactivation
Disposal Principle: Do not dispose of down the drain. Although uracil is a biological building block, the formyl group renders it a chemical intermediate that must be incinerated to prevent environmental accumulation.
Disposal Codes (Typical):
-
RCRA Code: Not specifically listed (P or U list), so classify as D001 (Ignitable) if in organic solvent, or general Non-Regulated Organic Waste if solid.
-
Method: High-temperature incineration.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 304590, 5-Formyluracil (Isomer Analog Safety Data). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication Standard (HCS).[5] Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
